molecular formula C7H11N5O2 B136296 Mononitrosocaffeidine CAS No. 145438-96-6

Mononitrosocaffeidine

Cat. No.: B136296
CAS No.: 145438-96-6
M. Wt: 197.19 g/mol
InChI Key: YVJMGYAIELXOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mononitrosocaffeidine (CAS 145438-96-6) is a caffeine-derived N-nitroso compound with significant interest in carcinogenicity research. It is formed from the nitrosation of caffeidine, a hydrolysis product of caffeine, and has been identified in studies investigating dietary factors in high-incidence cancer regions . This compound is noted for its distinct organ-specific carcinogenic effects. In vivo studies on BD-IX rats have demonstrated that chronic oral administration of Mononitrosocaffeidine induces malignant tumors primarily in the nasal cavity, including neuroepitheliomas and squamous cell carcinomas . Unlike many direct mutagens, its mechanism of action is believed to involve metabolic activation. Research indicates that a reactive metabolite, MNIC, can form and subsequently interact with cellular DNA and proteins, initiating carcinogenesis . Mononitrosocaffeidine is supplied as a high-quality reference standard, suitable for analytical method development, quality control, and carcinogenesis research. It is essential for researchers investigating the metabolic transformation and mechanism of action of N-nitroso compounds. This product is strictly for research purposes and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethyl-5-[methyl(nitroso)amino]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c1-8-7(13)5-6(12(3)10-14)9-4-11(5)2/h4H,1-3H3,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJMGYAIELXOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1C)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040238
Record name N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145438-96-6
Record name Mononitrosocaffeidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145438966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,1-dimethyl-4-[methyl(nitroso)amino]-1H-imidazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONONITROSOCAFFEIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NAF53098A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mononitrosocaffeidine: A Technical Guide to its Discovery, Chemistry, and Carcinogenic Profile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Mononitrosocaffeidine (MNC), a carcinogenic N-nitroso compound derived from caffeine. The discovery of MNC is intrinsically linked to epidemiological investigations into the high incidence of gastrointestinal cancers in the Kashmir region, where unique dietary practices facilitate its formation. This document details the historical context of its discovery, its chemical synthesis and characterization, and delves into its biological activities, with a particular focus on its metabolic activation and the subsequent mechanism of carcinogenicity. This guide is intended for researchers, scientists, and professionals in the fields of toxicology, oncology, and drug development, offering a consolidated resource of current knowledge and experimental protocols.

Introduction and Historical Context

The story of Mononitrosocaffeidine (MNC) begins not in a laboratory focused on synthetic chemistry, but in the field of epidemiology, investigating alarming cancer rates. A high incidence of esophageal and stomach cancers in Kashmir, India, prompted researchers to explore local dietary habits for potential etiological agents.[1] This investigation led to a peculiar and widely consumed beverage: salted tea, or "noon chai." The traditional preparation of this tea involves boiling green tea leaves with sodium bicarbonate, which creates an alkaline environment.[1] This alkaline hydrolysis of caffeine, a major component of tea, was found to produce a unique degradation product: caffeidine.[2]

Subsequent in vitro studies demonstrated that under acidic conditions, such as those found in the human stomach, caffeidine readily undergoes nitrosation in the presence of nitrite to form N-nitroso compounds, namely Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC).[2] This discovery provided a plausible link between the consumption of salted tea and the high prevalence of gastrointestinal cancers in the region, positioning MNC as a significant subject of toxicological and carcinogenic research.

Chemical Synthesis and Characterization

The generation of MNC for research purposes necessitates a clear and reproducible synthetic pathway. The process begins with the alkaline hydrolysis of caffeine to produce the precursor, caffeidine.

Synthesis of Caffeidine Nitrate

The initial step involves the conversion of caffeine to caffeidine nitrate. This protocol is adapted from the methodologies described in the literature.[1]

Experimental Protocol: Synthesis of Caffeidine Nitrate

  • Reaction Setup: In a suitable reaction vessel, suspend caffeine in an aqueous solution of sodium hydroxide.

  • Hydrolysis: Stir the suspension at room temperature for approximately 48 hours. The progress of the hydrolysis can be monitored by the dissolution of caffeine, resulting in a clear solution.

  • Precipitation: Cool the reaction mixture in an ice bath. Slowly add nitric acid to the cooled solution to precipitate caffeidine nitrate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small volume of cold water.

  • Drying: Dry the collected white powder in a vacuum oven at 60°C for 48 hours. The decomposition point of caffeidine nitrate is reported to be 165°C.[1]

Figure 1: Workflow for the synthesis of Caffeidine Nitrate from Caffeine.

Synthesis of Mononitrosocaffeidine (MNC)

With caffeidine nitrate in hand, the subsequent nitrosation reaction yields MNC.

Experimental Protocol: Synthesis of Mononitrosocaffeidine

  • Reaction Setup: Suspend caffeidine nitrate in water and cool the suspension in an ice bath.

  • Nitrosation: Simultaneously add aqueous solutions of sodium nitrite and hydrochloric acid to the cooled suspension. It is crucial to maintain a pH of 2-3 during the reaction.

  • Extraction: After the reaction is complete, extract the product from the aqueous solution using an appropriate organic solvent, such as dichloromethane.

  • Purification: The crude MNC can be purified using column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane and ethyl acetate is a common starting point for the purification of N-nitroso compounds. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.[4]

  • Characterization: Confirm the identity and purity of the synthesized MNC using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Workflow for the synthesis and purification of Mononitrosocaffeidine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of MNC is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₁N₅O₂PubChem[1]
Molecular Weight 197.19 g/mol PubChem[1]
IUPAC Name N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamidePubChem[1]
CAS Number 145438-96-6PubChem[1]
SMILES CNC(=O)C1=C(N=CN1C)N(C)N=OPubChem[1]
¹H NMR Data availablePubChem[1]
GC-MS Data availablePubChem[1]

Note: Detailed interpretation of the NMR and mass spectra should be performed by comparing experimental data with reference spectra and through structural analysis.

Biological Activity and Carcinogenicity

While its dinitroso counterpart, DNC, is a direct-acting mutagen, MNC has been shown to be non-mutagenic in various Salmonella typhimurium tester strains and does not induce DNA single-strand breaks in rat hepatocytes in vitro.[5] However, this lack of in vitro mutagenicity belies its potent in vivo carcinogenicity.

Chronic oral administration of MNC to BD-IX rats resulted in the induction of tumors, with a striking organ specificity for the nasal cavity.[6] The tumors were predominantly diagnosed as neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas.[6] The acute LD50 of MNC in rats was determined to be approximately 1300 mg/kg body weight.[6]

Mechanism of Carcinogenicity: The Role of Metabolic Activation

The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[7] In the case of MNC, in vitro studies have shown that it produces formaldehyde upon incubation with an S9 fraction, which contains a mixture of metabolic enzymes including CYPs.[5]

Metabolic Activation in the Nasal Mucosa

The nasal mucosa is a primary site of metabolism for many inhaled xenobiotics and is known to express a variety of CYP isozymes, including members of the CYP1A, CYP2A, CYP2B, CYP2C, and CYP3A families.[5][6] While the specific CYP isozymes responsible for the metabolism of MNC have not been definitively identified, the high metabolic capacity of the nasal epithelium for other N-nitrosamines suggests a local activation of MNC.[5] This localized metabolic activation within the target tissue is a critical factor in its organ-specific carcinogenicity.

Metabolic_Activation MNC Mononitrosocaffeidine (MNC) Nasal_Mucosa Nasal Mucosa MNC->Nasal_Mucosa Enters CYP_Enzymes Cytochrome P450 Enzymes Nasal_Mucosa->CYP_Enzymes Contains Reactive_Metabolite Reactive Metabolite(s) CYP_Enzymes->Reactive_Metabolite Metabolizes MNC to Formaldehyde Formaldehyde Reactive_Metabolite->Formaldehyde Leads to formation of DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Formaldehyde->DNA_Adducts Forms Carcinogenesis Nasal Carcinogenesis DNA_Adducts->Carcinogenesis

Figure 3: Proposed metabolic activation pathway of Mononitrosocaffeidine in the nasal mucosa.

The Role of Formaldehyde and DNA Adduct Formation

Formaldehyde is a known human carcinogen that primarily induces nasal tumors in rats upon inhalation.[6][8] It is a highly reactive molecule that can form DNA adducts, such as N²-hydroxymethyl-dG, and DNA-protein crosslinks.[6][9] The formation of these adducts is a critical initiating event in carcinogenesis.[9] The production of formaldehyde from the metabolic activation of MNC within the nasal mucosa provides a direct mechanistic link to its observed carcinogenicity in this tissue. The sustained formation of DNA adducts can lead to mutations, genomic instability, and ultimately, the development of cancer.

Potential Downstream Signaling Pathways

While the precise signaling pathways dysregulated by MNC-induced carcinogenesis have not been elucidated, the involvement of key oncogenic pathways, such as the Ras signaling cascade, is a plausible hypothesis. The Ras family of small GTPases are central regulators of cell proliferation, survival, and differentiation, and mutations in Ras genes are frequently found in human cancers.[2] Carcinogen-induced DNA damage can lead to mutations in critical genes like Ras, resulting in the constitutive activation of downstream pro-proliferative pathways, including the RAF-MEK-ERK and PI3K-AKT pathways.[2] Further research is warranted to investigate the mutational status of Ras and the activation state of its downstream effectors in MNC-induced nasal tumors.

Conclusion and Future Directions

The discovery of Mononitrosocaffeidine as a caffeine-derived carcinogen highlights the profound impact of dietary practices and food preparation methods on human health. While significant progress has been made in understanding its synthesis and carcinogenic potential, several key areas require further investigation. Future research should focus on:

  • Detailed Pharmacokinetics and Metabolism: Elucidating the specific CYP isozymes responsible for MNC metabolism in the nasal mucosa and determining its pharmacokinetic profile.

  • Identification of Specific DNA Adducts: Characterizing the precise DNA adducts formed from MNC and formaldehyde in nasal tissue to better understand the mutational signatures associated with its carcinogenicity.

  • Elucidation of Signaling Pathways: Investigating the downstream signaling cascades, such as the Ras pathway, that are dysregulated during MNC-induced tumorigenesis.

A deeper understanding of these molecular mechanisms will be crucial for developing effective strategies for risk assessment and potential interventions related to exposure to this and other dietary carcinogens.

References

  • Nishikawa, A., et al. (2021). A comprehensive review of mechanistic insights into formaldehyde-induced nasal cavity carcinogenicity. Regulatory Toxicology and Pharmacology, 122, 104937. [Link]

  • PubChem. (n.d.). Mononitrosocaffeidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Erdinger, L., et al. (1994). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research/Genetic Toxicology, 324(3-4), 101-108.
  • Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]

  • Jackson, K. D., et al. (2018). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. International journal of molecular sciences, 19(8), 2367.
  • Yang, Z., & Wu, Q. (2024). RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms.
  • Siddiqi, M., et al. (1991). Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 12(11), 2051-2054.
  • Monticello, T. M., et al. (1996). Correlation of regional and nonlinear formaldehyde-induced nasal cancer with proliferating populations of cells. Cancer Research, 56(5), 1012-1022.
  • Donahue, E., et al. (2022). Ras signaling through RASSF proteins. Genes & Cancer, 13, 56-67.
  • Koliandris, A. L., et al. (2018). Cytochrome P450-mediated drug metabolizing activity in the nasal mucosa. European Journal of Pharmaceutical Sciences, 111, 443-452.
  • Lu, K., et al. (2011). Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia. Toxicological Sciences, 124(2), 381-391.

Sources

A Technical Guide to Mononitrosocaffeidine: Synthesis, Structure, and Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mononitrosocaffeidine (MNC) is an N-nitroso compound derived from caffeidine, a hydrolysis product of caffeine.[1][2] This molecule has garnered significant scientific interest due to its identification in certain beverages consumed in regions with a high incidence of esophageal and gastric cancers, such as Kashmir, India.[1][3] While caffeine itself is not considered carcinogenic, its degradation and subsequent nitrosation under specific conditions can yield compounds with potent biological activity.[4] This guide provides a comprehensive technical overview of Mononitrosocaffeidine, detailing its chemical structure, validated synthesis protocols, physicochemical properties, and the current understanding of its carcinogenic potential and mechanism of action. Particular emphasis is placed on the experimental methodologies required for its synthesis and the contrasting biological activities observed between MNC and its related derivative, dinitrosocaffeidine.

Chemical Identity and Physicochemical Properties

Mononitrosocaffeidine is an asymmetric nitrosamine characterized by an imidazole core.[5] Its formal chemical name is N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide.[6] The presence of the N-nitroso group is central to its chemical reactivity and biological activity.

1.1. Chemical Structure

The molecular structure of Mononitrosocaffeidine is confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1]

  • Molecular Formula: C₇H₁₁N₅O₂[6]

  • IUPAC Name: N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide[6]

  • CAS Number: 145438-96-6[6]

  • SMILES: CNC(=O)C1=C(N=CN1C)N(C)N=O[6][7]

1.2. Physicochemical Data

A summary of the key physicochemical properties of Mononitrosocaffeidine is presented below. These values are critical for experimental design, including solvent selection and dosage calculations.

PropertyValueSource
Molecular Weight 197.195 g/mol [8]
Density 1.36 g/cm³[8]
Boiling Point (Est.) 516.2°C at 760 mmHg[8]
Flash Point (Est.) 266°C[8]
LogP (Est.) 0.47210[8]
Vapour Pressure (Est.) 9.22E-11 mmHg at 25°C[8]

Synthesis and Characterization

The synthesis of Mononitrosocaffeidine is a two-stage process that begins with the parent compound, caffeine. The overall workflow involves the alkaline hydrolysis of caffeine to produce the intermediate, caffeidine, followed by a controlled nitrosation reaction.[1][9]

G cluster_0 Stage 1: Caffeidine Synthesis cluster_1 Stage 2: Nitrosation Caffeine Caffeine (1) Hydrolysis Alkaline Hydrolysis (NaOH, 48h, RT) Caffeine->Hydrolysis CaffeidineSol Caffeidine Solution Hydrolysis->CaffeidineSol Precipitation Acidification (Nitric Acid) CaffeidineSol->Precipitation CaffeidineNitrate Caffeidine Nitrate (2) (White Powder) Precipitation->CaffeidineNitrate Nitrosation Nitrosation Reaction (NaNO₂, HCl, pH 2-3) CaffeidineNitrate->Nitrosation Intermediate Transfer MNC_raw Crude MNC Nitrosation->MNC_raw Purification Purification (e.g., Crystallization) MNC_raw->Purification MNC Mononitrosocaffeidine (3) Purification->MNC

Caption: Overall workflow for the synthesis of Mononitrosocaffeidine from caffeine.

2.1. Experimental Protocol: Synthesis of Caffeidine Nitrate (Intermediate)

This protocol describes the hydrolysis of caffeine to yield the direct precursor for nitrosation. The choice of strong base (NaOH) is critical for cleaving the pyrimidine ring of the caffeine molecule.

  • Reagent Preparation: Prepare a solution of sodium hydroxide (206 g, 5.15 mol) in 2.6 L of water.

  • Reaction Setup: Suspend caffeine (500 g, 2.58 mol) in the sodium hydroxide solution in a suitable reaction vessel.

  • Hydrolysis: Stir the suspension vigorously at room temperature for 48 hours. The reaction is complete when the suspension turns into a clear, colorless solution.[1]

  • Precipitation: Cool the reaction mixture in an ice bath. Slowly add 560 mL of 65% nitric acid to the cooled solution to precipitate the product.

  • Isolation: Continue stirring for one hour after acid addition. Collect the white precipitate by suction filtration and wash it with a small volume of cold water.

  • Drying: Dry the product, Caffeidine Nitrate, in a vacuum oven at 60°C for 48 hours. The expected yield is approximately 38.5%.[1]

2.2. Experimental Protocol: Synthesis of Mononitrosocaffeidine

This step involves the specific introduction of a nitroso group onto the caffeidine molecule. Maintaining a low pH is essential for the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

  • Reagent Preparation:

    • Prepare a solution of sodium nitrite (110 g, 1.6 mol) in 160 mL of water.

    • Prepare a 100 mL solution of 18.5% hydrochloric acid.

  • Reaction Setup: Suspend Caffeidine Nitrate (184.8 g, 0.8 mol) in 800 mL of water and cool the suspension in an ice bath.

  • Nitrosation: Add the sodium nitrite solution and the hydrochloric acid solution simultaneously and dropwise to the cooled caffeidine nitrate suspension. Crucially, maintain the reaction pH between 2 and 3 throughout the addition. [1]

  • Isolation and Purification: The resulting Mononitrosocaffeidine can be isolated and purified using standard organic chemistry techniques such as extraction and crystallization.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with published values.[1]

Biological Activity and Toxicological Profile

Mononitrosocaffeidine is primarily investigated for its role as a potential carcinogen.[2] Its formation from caffeine, a widely consumed substance, raises significant public health questions, especially in populations with specific dietary habits that may promote its endogenous formation.[5][10]

3.1. Carcinogenicity

Chronic oral administration of Mononitrosocaffeidine to BD-IX rats has been shown to induce malignant tumors with distinct organ specificity.[1]

  • Tumor Location: A high percentage (93.9–100%) of malignant tumors were localized in the nasal cavity.[1]

  • Histology: The tumors were diagnosed as neuroepitheliomas of the olfactory epithelium (olfactory neuroblastomas) and squamous cell carcinomas.[1]

  • Acute Toxicity: The acute LD₅₀ in rats was determined to be approximately 1300 mg/kg body weight.[1][2]

This is in stark contrast to its parent compound, caffeine, which is not considered carcinogenic, and its derivative, dinitrosocaffeidine (DNC), which primarily induces squamous cell carcinoma of the forestomach in the same animal model.[1][4]

3.2. Genotoxicity and Mutagenicity

Interestingly, despite its carcinogenic properties in animal models, Mononitrosocaffeidine does not exhibit direct mutagenic or genotoxic effects in standard assays.

  • Ames Test: MNC failed to show mutagenicity in various Salmonella typhimurium tester strains (TA100, TA1535, TA102, TA98, TA1537), both with and without metabolic activation (S9).[2][11]

  • DNA Damage: It did not induce DNA single-strand breaks in primary rat hepatocytes.[11]

This suggests that the carcinogenicity of MNC is not mediated by a direct mutagenic mechanism but likely involves metabolic activation to a reactive species that initiates tumorigenesis.

3.3. Proposed Mechanism of Action

The carcinogenicity of MNC is hypothesized to proceed through metabolic activation. The proposed pathway involves enzymatic demethylation, leading to a reactive intermediate that can interact with cellular macromolecules like DNA and proteins.[4]

G MNC Mononitrosocaffeidine (MNC) (Procarcinogen) Activation Metabolic Activation (e.g., Enzymatic Demethylation) MNC->Activation Bioactivation Metabolite Putative Reactive Metabolite (e.g., Imidazole Diazonium Ion) Activation->Metabolite DNA Cellular DNA Metabolite->DNA Covalent Binding Protein Cellular Proteins Metabolite->Protein Covalent Binding Adducts DNA & Protein Adducts DNA->Adducts Protein->Adducts Carcinogenesis Initiation of Carcinogenesis Adducts->Carcinogenesis

Caption: Proposed metabolic activation pathway for Mononitrosocaffeidine.

This pathway underscores a critical concept in chemical toxicology: a compound may not be intrinsically harmful but can be converted into a carcinogen by the body's own metabolic processes. Research has focused on identifying these active metabolites, such as N, 1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC), to better understand the initiation of carcinogenesis.[4]

Conclusion and Future Directions

Mononitrosocaffeidine serves as a compelling case study in food-derived carcinogenesis. It highlights how processing and preparation of common dietary staples can lead to the formation of potent carcinogens. While MNC itself is not directly mutagenic in standard tests, its powerful and specific carcinogenicity in animal models points to a complex mechanism of metabolic activation.

For researchers and drug development professionals, the study of MNC offers several key insights:

  • Metabolic Activation: It is a clear example of a procarcinogen, emphasizing the need to assess metabolic pathways in toxicological screening.

  • Structure-Activity Relationships: The differing organ specificities of MNC (nasal cavity) and DNC (forestomach) provide a valuable model for studying how small structural changes in N-nitroso compounds can drastically alter their biological targets.[1]

  • Risk Assessment: The potential for endogenous formation of MNC from caffeine hydrolysis products necessitates further investigation into dietary habits and their association with cancer risk.[5]

Future research should focus on unequivocally identifying the reactive metabolites of MNC, elucidating the specific enzymatic pathways responsible for its activation, and determining the relevance of these findings to human populations.

References

  • Bhide, S. V., Kulkarni, J. R., Nair, U. J., Spiegelhalder, B., & Preussmann, R. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(11), 2189-2192. [Link]

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 44-50. [Link]

  • Frei, E., Razdan, R., Spiegelhalder, B., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Cancer Letters, 74(1-2), 39-44. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126865, Mononitrosocaffeidine. Retrieved January 24, 2026 from [Link].

  • PubMed. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology. [Link]

  • Chemsrc. (n.d.). mononitrosocaffeidine | CAS#:145438-96-6. Retrieved January 24, 2026, from [Link]

  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1988). Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 9(9), 1543-1546. [Link]

  • PubChemLite. (n.d.). Mononitrosocaffeidine (C7H11N5O2). Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile. Retrieved January 24, 2026 from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 1,3,7-Trimethyl-2,6-dioxopurine. Retrieved January 24, 2026 from [Link].

  • Siddiqi, M., Kumar, R., Spiegelhalder, B., Preussmann, R., & Bhide, S. V. (1991). nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 12(1), 133-135. [Link]

  • PubMed. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 3,7-Dihydro-8-((2-hydroxyethyl)amino)-1,3,7-trimethyl-1H-purine-2,6-dione. Retrieved January 24, 2026 from [Link].

  • Bhattacharya, S., & Roy, A. K. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Current Drug Metabolism, 7(4), 441-445. [Link]

  • Tavares, C., Coelho, D., & Laranjinha, J. (2022). Genotoxicity of Coffee, Coffee By-Products, and Coffee Bioactive Compounds: Contradictory Evidence from In Vitro Studies. Foods, 11(15), 2320. [Link]

  • Global Substance Registration System. (n.d.). 3,7-DIHYDRO-8-((2-HYDROXYETHYL)AMINO)-1,3,7-TRIMETHYL-1H-PURINE-2,6-DIONE. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 1,3,7-Trimethylpurine-2,6-dione triiodide. Retrieved January 24, 2026 from [Link].

  • PubMed. (1993). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Cancer Letters. [Link]

Sources

An In-Depth Technical Guide to the Formation of Mononitrosocaffeidine from Caffeidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of N-nitroso compounds as potential impurities in pharmaceutical products has necessitated a thorough understanding of their formation pathways and robust analytical methods for their detection and quantification.[1][2] N-nitrosamines are a class of compounds characterized by a nitroso group bonded to an amine, and many are classified as probable human carcinogens.[3] This guide provides a comprehensive technical overview of the formation of a specific N-nitroso compound, mononitrosocaffeidine (MNC), from its precursor, caffeidine. Caffeidine is a hydrolysis product of caffeine, a widely consumed stimulant.[4][5] The potential for endogenous nitrosation of caffeidine to form MNC underscores the importance of studying this transformation in detail.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, synthetic and analytical protocols, and stability considerations for mononitrosocaffeidine.

The Chemistry of Caffeidine Nitrosation

Caffeidine, with its secondary amine functionality, is susceptible to nitrosation under acidic conditions in the presence of a nitrosating agent, typically derived from nitrite salts.[4][6] The reaction is not only of academic interest but also has implications for food safety and pharmaceutical quality control, given the widespread presence of caffeine and nitrites in various consumables.

The General Mechanism of N-Nitrosation

The formation of N-nitrosamines from secondary amines generally proceeds via the following steps, particularly in acidic aqueous media:

  • Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion Carrier: Nitrous acid can be further protonated and lose water to form the nitrosonium ion (NO⁺), or it can dimerize to form dinitrogen trioxide (N₂O₃), which acts as a carrier of the nitrosonium ion.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine (in this case, caffeidine) attacks the electrophilic nitrogen of the nitrosonium ion carrier.

  • Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine.

The overall rate of nitrosation is highly dependent on pH. While the concentration of the nitrosating agent (N₂O₃) is proportional to the square of the nitrous acid concentration, the concentration of the unprotonated, reactive amine decreases with increasing acidity. This interplay results in a characteristic bell-shaped pH-rate profile for many nitrosation reactions, with a maximum rate typically observed in the pH range of 3-5.[7][8]

Specifics of Caffeidine Nitrosation to Mononitrosocaffeidine

Caffeidine [1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole] possesses two nitrogen atoms that could potentially undergo nitrosation: the secondary amine nitrogen and the amide nitrogen.[6] Experimental evidence indicates that the nitrosation of caffeidine in an acidic medium is a rapid process that preferentially occurs at the more nucleophilic secondary amino group to form mononitrosocaffeidine (MNC), an asymmetric N-nitrosamine.[6]

However, the reaction mechanism is likely more complex than a simple, direct nitrosation. Research suggests the potential for the formation of other nitrosated products, such as dinitrosocaffeidine (DNC), where both the amino and amide nitrogens are nitrosated, and mononitrosamidocaffeidine (MNAC), where only the amide nitrogen is nitrosated.[6] The formation of MNC and DNC may also involve a mononitrosamide intermediate followed by a transnitrosation reaction.[6]

Caffeidine Nitrosation Pathway cluster_legend Legend Caffeidine Caffeidine HNO2 HNO₂ / H⁺ MNAC Mononitrosamidocaffeidine (MNAC) (N-Nitrosamide Intermediate) Caffeidine->MNAC Side Pathway (Amide Nitrosation) MNC Mononitrosocaffeidine (MNC) (N-Nitrosamine) HNO2->MNC Preferential Pathway (Amino Nitrosation) DNC Dinitrosocaffeidine (DNC) MNC->DNC + HNO₂ / H⁺ MNAC->MNC MNAC->DNC + HNO₂ / H⁺ Transnitrosation Transnitrosation A Reactant/Product B Major Product C Intermediate D Byproduct

Figure 1: Proposed reaction pathways for the nitrosation of caffeidine.

Synthesis and Characterization of Mononitrosocaffeidine

The ability to synthesize and characterize MNC is crucial for its use as an analytical standard and for toxicological studies.

Representative Synthetic Protocol

The following is a representative protocol for the synthesis of mononitrosocaffeidine, based on literature descriptions.[6] Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, as N-nitroso compounds are potential carcinogens.

Materials:

  • Caffeidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: Dissolve a known amount of caffeidine in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice-water bath.

  • Nitrosation: While vigorously stirring, slowly add a solution of sodium nitrite in deionized water dropwise to the caffeidine solution. Concurrently, add 1 M HCl dropwise to maintain the pH of the reaction mixture between 3 and 4. Monitor the pH continuously with a calibrated pH meter.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes).

  • Workup: Once the reaction is complete, neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure mononitrosocaffeidine.

Synthetic Workflow for Mononitrosocaffeidine cluster_synthesis Synthesis cluster_workup Workup & Purification Dissolution 1. Dissolve Caffeidine in Water (0-5 °C) Nitrosation 2. Add NaNO₂ and HCl (Maintain pH 3-4) Dissolution->Nitrosation Stirring 3. Stir for 1-2 hours at 0-5 °C Nitrosation->Stirring Neutralization 4. Neutralize with NaHCO₃ Stirring->Neutralization Extraction 5. Extract with Dichloromethane Neutralization->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purification 7. Column Chromatography Drying->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Mononitrosocaffeidine

Figure 2: General workflow for the synthesis and purification of mononitrosocaffeidine.
Spectroscopic Characterization

The structure of the synthesized mononitrosocaffeidine must be confirmed by spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of MNC. The following table provides representative chemical shifts based on the known structure of MNC and data for similar compounds.[9][10][11]

Assignment Representative ¹H NMR Chemical Shift (ppm) Representative ¹³C NMR Chemical Shift (ppm)
Imidazole-H~7.5~135
N-CH₃ (Imidazole)~3.6~35
N-CH₃ (Amine)~3.1~30
N-CH₃ (Amide)~2.8 (d)~26
C=O-~165
C-N(NO)-~145
C-NH-~140
2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For mononitrosocaffeidine (C₇H₁₁N₅O₂), the expected molecular weight is approximately 197.19 g/mol .[12]

Under electron impact (EI) or electrospray ionization (ESI), N-nitrosamines often exhibit characteristic fragmentation patterns. A common fragmentation is the loss of the nitroso radical (•NO), resulting in a fragment ion at [M-30]⁺.[13] Other potential fragmentations could involve cleavage of the methyl groups or parts of the imidazole ring.

Table of Expected Mass Fragments:

m/z Proposed Fragment
197[M]⁺
167[M - NO]⁺
Other fragmentsArising from ring cleavage and loss of methyl groups

Analytical Quantification of Mononitrosocaffeidine

Sensitive and selective analytical methods are required for the trace-level detection and quantification of MNC in various matrices, such as in vitro reaction mixtures or pharmaceutical formulations.[5][14] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technique of choice for this purpose.[2]

Representative HPLC-MS/MS Method

The following is a representative HPLC-MS/MS method for the quantification of mononitrosocaffeidine. Method development and validation should be performed according to ICH guidelines.[5]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: 198.1 → 168.1 ([M+H]⁺ → [M+H - NO]⁺)

    • Qualifier: A second, less intense fragment ion should be monitored for confirmation.

  • Source Parameters: Optimized for maximum sensitivity of the target analyte (e.g., capillary voltage, source temperature, gas flows).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection Dilution 2. Dilution / Extraction Sample->Dilution Filtration 3. Filtration Dilution->Filtration Injection 4. Injection onto C18 Column Filtration->Injection Separation 5. Gradient Elution Injection->Separation Ionization 6. ESI+ Ionization Separation->Ionization Detection 7. MRM Detection Ionization->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification using Calibration Curve Integration->Quantification

Sources

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Mononitrosocaffeidine in Pharmaceutical Drug Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Mononitrosocaffeidine (MNC), a potential genotoxic impurity. The method is designed for researchers, scientists, and drug development professionals engaged in the safety and quality control of pharmaceutical products. The protocol herein provides a comprehensive workflow from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Nitrosamine Control

The presence of N-nitrosamine impurities in pharmaceuticals is a significant concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for the control of these impurities in drug products.[3] Mononitrosocaffeidine (MNC) is a nitrosamine that can potentially form from the nitrosation of caffeidine, a degradation product of caffeine.[4][5][6] Given the widespread use of caffeine as an excipient and its presence in various formulations, a robust analytical method for the quantification of MNC at trace levels is crucial to ensure patient safety.

This application note presents a validated HPLC-MS/MS method for the determination of MNC in a solid dosage form. The method is designed to be compliant with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[7][8][9][10]

Chemical and Physical Properties of Mononitrosocaffeidine

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name N,3-dimethyl-5-[methyl(nitroso)amino]imidazole-4-carboxamidePubChem
Molecular Formula C₇H₁₁N₅O₂PubChem[11]
Molecular Weight 197.19 g/mol PubChem[11]
Monoisotopic Mass 197.09127461 DaPubChem[11]
SMILES CNC(=O)C1=C(N=CN1C)N(C)N=OPubChem[11]

Principle of the Method: HPLC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of trace-level impurities in complex matrices due to its high sensitivity and selectivity.[2] The method described herein utilizes a reversed-phase HPLC system for the chromatographic separation of MNC from the drug product matrix, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Separation

The selection of an appropriate HPLC column and mobile phase is critical for achieving good retention and peak shape for polar analytes like nitrosamines. A column with enhanced polar retention is recommended.

Mass Spectrometric Detection

The high specificity of this method is achieved through MRM analysis, which involves the monitoring of a specific precursor ion to product ion transition for the analyte. The protonated molecule of MNC ([M+H]⁺) is selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

Experimental Workflow

The overall workflow for the quantification of Mononitrosocaffeidine is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Tablet Powder dissolve Dissolve in Diluent weigh->dissolve vortex Vortex & Sonicate dissolve->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify fragmentation cluster_products Predicted Product Ions MNC Mononitrosocaffeidine [M+H]⁺ = m/z 198.1 p1 [M+H-NO]⁺ m/z 168.1 MNC->p1 -NO (30 Da) p2 Other Fragments MNC->p2

Sources

Application Notes and Protocols for the Analysis of Mononitrosocaffeidine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sensitive Mononitrosocaffeidine Detection

Mononitrosocaffeidine (MNC), a nitrosamine derived from caffeidine, a breakdown product of caffeine, has garnered scientific attention due to its potential health implications.[1][2] N-nitroso compounds as a class are recognized for their carcinogenic potential, necessitating rigorous analytical surveillance.[3][4] The presence of MNC in biological systems can be indicative of endogenous nitrosation processes, which are of significant interest in toxicological and pharmacological research. This document provides a comprehensive guide for the quantitative analysis of Mononitrosocaffeidine in biological matrices, specifically tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure high sensitivity, specificity, and reproducibility, which are critical for accurate risk assessment and metabolic studies.

Mononitrosocaffeidine (C₇H₁₁N₅O₂) is a small molecule with a molecular weight of 197.19 g/mol .[5] Its chemical structure, featuring a nitrosamine group, is the basis for its toxicological concern.[1][6] While some studies have explored its mutagenic and carcinogenic properties, a comprehensive understanding of its metabolic fate and precise levels in biological systems remains an area of active investigation.[1][2][6] Therefore, the development and validation of robust analytical methods are paramount.

This application note will detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, which is the gold standard for the trace-level quantification of nitrosamines due to its exceptional sensitivity and selectivity.[3][7][8][9] We will delve into the critical aspects of sample collection and preparation, with a strong emphasis on the prevention of artifactual nitrosamine formation, a common pitfall in this type of analysis.[10]

The Analytical Challenge: Preventing Artifactual Nitrosamine Formation

To mitigate this risk, the following precautions are essential:

  • Use of Scavengers: The addition of a nitrosation inhibitor, or "scavenger," to the sample upon collection is crucial. Ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) are commonly used for this purpose.[12]

  • Control of pH: Maintaining a neutral or slightly basic pH during sample preparation can help to minimize the rate of nitrosation.[11]

  • Temperature Control: Samples should be kept cold to reduce the kinetics of any potential nitrosation reactions.

The following diagram illustrates the general principle of preventing artifactual nitrosamine formation:

cluster_0 Sample Collection & Preparation Precursor_Amine Precursor Amine (e.g., Caffeidine) Artifactual_Nitrosamine Artifactual Mononitrosocaffeidine (False Positive) Precursor_Amine->Artifactual_Nitrosamine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite) Nitrosating_Agent->Artifactual_Nitrosamine Inert_Product Inert Product Nitrosating_Agent->Inert_Product Neutralization Scavenger Nitrosation Scavenger (e.g., Ascorbic Acid) Scavenger->Inert_Product Start Start: Urine Sample (1 mL) Spike_IS Spike with Internal Standard Start->Spike_IS Pre-treat Pre-treatment: Add 1 mL of 4% H3PO4 Spike_IS->Pre-treat Load_Sample Load Sample onto SPE Cartridge Pre-treat->Load_Sample Condition_SPE Condition SPE Cartridge: 1. Methanol (3 mL) 2. Water (3 mL) Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge: 1. 0.1 M HCl (3 mL) 2. Methanol (3 mL) Load_Sample->Wash_SPE Elute_Analyte Elute Mononitrosocaffeidine: 5% NH4OH in Methanol (2 mL) Wash_SPE->Elute_Analyte Evaporate Evaporate to Dryness under Nitrogen Elute_Analyte->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze MNC Mononitrosocaffeidine Metabolite1 Reduced Metabolite (Loss of NO) MNC->Metabolite1 Reduction Metabolite2 Hydroxylated Metabolite MNC->Metabolite2 Hydroxylation Conjugate Glucuronide or Sulfate Conjugate Metabolite1->Conjugate Metabolite2->Conjugate Excretion Urinary Excretion Conjugate->Excretion

Sources

Application Notes & Protocols for the Experimental Design of Mononitrosocaffeidine Carcinogenicity Studies in Rats

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting carcinogenicity studies of Mononitrosocaffeidine (MNC) in rats. MNC is an N-nitroso compound derived from caffeidine, a hydrolysis product of caffeine.[1][2] N-nitroso compounds are a class of chemicals known for their carcinogenic potential, primarily through metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations and the initiation of carcinogenesis.[3][4] This guide adheres to international regulatory standards, including those set forth by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), to ensure the scientific rigor and ethical integrity of the proposed studies. Detailed protocols for animal selection, dose formulation and administration, in-life monitoring, and terminal pathological evaluation are provided, alongside a discussion of the causal reasoning behind key experimental choices.

Introduction: The Scientific Rationale for Investigating Mononitrosocaffeidine

Mononitrosocaffeidine (MNC) is an N-nitroso compound formed from the nitrosation of caffeidine.[1][2][5] Given that N-nitroso compounds are a well-established class of potent carcinogens, the potential presence of MNC in certain consumables warrants a thorough investigation of its carcinogenic risk to humans.[3][6] The mechanism of carcinogenicity for many N-nitroso compounds involves metabolic activation by cytochrome P450 enzymes to form electrophilic alkylating agents that can adduct DNA, leading to genetic mutations if not repaired.[3][4]

A previous study in BD-IX rats demonstrated that chronic oral administration of MNC induced a high incidence of tumors in the nasal cavity, specifically neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas.[1] This finding of distinct organ-specificity underscores the carcinogenic potential of MNC. The experimental design outlined herein aims to build upon this foundational knowledge, providing a robust framework for confirmatory and mechanistic studies in a well-characterized rat strain, aligning with current international testing guidelines.

Mechanistic Insights: The Carcinogenic Action of N-Nitroso Compounds

The carcinogenic activity of N-nitroso compounds is primarily attributed to their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, including DNA.[3][7] This process, known as DNA alkylation, can lead to mispairing of DNA bases during replication, resulting in permanent mutations. If these mutations occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.

G cluster_metabolism Metabolic Activation (Liver) cluster_dna_damage Cellular Damage cluster_carcinogenesis Carcinogenesis MNC Mononitrosocaffeidine CYP450 Cytochrome P450 Enzymes MNC->CYP450 Reactive_Intermediate Reactive Electrophilic Intermediate CYP450->Reactive_Intermediate DNA Nuclear DNA Reactive_Intermediate->DNA DNA_Adduct DNA Alkylation (Adducts) DNA->DNA_Adduct Mutation Somatic Mutations DNA_Adduct->Mutation Initiation Initiation Mutation->Initiation Promotion Promotion/Progression Initiation->Promotion Tumor Tumor Formation Promotion->Tumor

Caption: Proposed mechanism of Mononitrosocaffeidine-induced carcinogenicity.

Pre-Experimental Considerations

Test Substance and Vehicle Selection

The test substance, Mononitrosocaffeidine (MNC), should be synthesized and purified to a high degree of chemical identity and stability, which must be documented. The chemical structure and purity of MNC can be confirmed using techniques such as NMR, mass spectrometry, and HPLC.[8] A stable formulation of MNC in a suitable vehicle is critical for accurate dosing. For oral administration, an aqueous solution or suspension is preferred. The vehicle should be non-toxic and not interact with the test substance. Distilled water or a 0.5% methylcellulose solution are common choices.

Animal Model Selection

The selection of the animal model is a critical step in the design of a carcinogenicity study.[9] While the original study used BD-IX rats, the use of a more common and well-characterized strain, such as the Sprague-Dawley or Wistar Han rat, is recommended for broader applicability and the availability of extensive historical control data.[10] The National Toxicology Program (NTP) often utilizes the Harlan Sprague Dawley rat in its long-term toxicology and carcinogenicity studies.[11] The chosen strain should be sourced from a reputable vendor and be specific pathogen-free (SPF) to minimize confounding effects from infections.[12]

Ethical Considerations

All animal procedures must be conducted in accordance with the principles of humane experimental technique, often referred to as the 3Rs: Replacement, Reduction, and Refinement.[13][14][15] The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[15] The number of animals used should be the minimum required to obtain statistically significant results, and all efforts should be made to minimize pain and distress.[16]

Experimental Design

This study will be designed as a long-term carcinogenicity bioassay in rats, consistent with OECD Guideline 451.[17] The study can be combined with a chronic toxicity assessment (OECD Guideline 453).[18]

Dose Level Selection

At least three dose levels of MNC and a concurrent vehicle control group should be used.[18] The selection of dose levels should be based on data from a preliminary 90-day dose-range finding study.[9]

  • High Dose: The highest dose should induce minimal signs of toxicity without significantly altering the animals' lifespan due to effects other than carcinogenicity. This is often referred to as the Maximum Tolerated Dose (MTD).[19][20] Signs of minimal toxicity may include a slight decrease in body weight gain (no more than 10% relative to controls) or minimal, non-lethal target organ toxicity.[21]

  • Low Dose: The low dose should not produce any observable toxic effects.[19]

  • Intermediate Dose: The intermediate dose should be spaced appropriately between the high and low doses to establish a dose-response relationship.[19]

Parameter Description Reference
Preliminary Study 90-day dose-range finding study in male and female rats.[9]
High Dose (MTD) Induces minimal toxicity (e.g., <10% body weight gain reduction).[19][21]
Intermediate Dose Geometrically spaced between high and low doses.[19]
Low Dose No observable adverse effects.[19]
Control Group Receives the vehicle only.[18]
Experimental Groups and Administration

A minimum of 50 male and 50 female rats per dose group is recommended for the carcinogenicity phase of the study.[18] An additional 10-20 animals per sex per group may be included for interim sacrifices and clinical pathology assessments.[19] The route of administration should be oral, preferably via gavage, to ensure accurate dosing. Dosing should occur daily for a period of 24 months.[11][19]

G cluster_groups Experimental Groups (50 males, 50 females per group) Start Acclimatization (1-2 weeks) Randomization Randomization Start->Randomization Control Group 1: Vehicle Control Randomization->Control Low_Dose Group 2: Low Dose MNC Randomization->Low_Dose Mid_Dose Group 3: Mid Dose MNC Randomization->Mid_Dose High_Dose Group 4: High Dose MNC Randomization->High_Dose Dosing Daily Oral Gavage (24 months) Control->Dosing Low_Dose->Dosing Mid_Dose->Dosing High_Dose->Dosing Monitoring In-life Monitoring Dosing->Monitoring Termination Terminal Sacrifice & Necropsy Monitoring->Termination

Caption: Experimental workflow for the long-term carcinogenicity study of MNC in rats.

In-Life and Post-Life Procedures

In-Life Observations
  • Clinical Signs: Animals should be observed twice daily for signs of toxicity, morbidity, and mortality.

  • Body Weight and Food Consumption: Body weight and food consumption should be recorded weekly for the first 13 weeks and monthly thereafter.

  • Ophthalmoscopy: An ophthalmological examination should be performed prior to the start of the study and at termination.

Clinical Pathology

Blood samples should be collected from a subset of animals (at least 10 per sex per group) at 3, 6, 12, 18, and 24 months for hematology and clinical chemistry analysis.[19] Urinalysis should also be performed at the same time points.

Parameter Category Key Parameters Reference
Hematology Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count.[19][22]
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, globulin, glucose, cholesterol, triglycerides.[22][23][24]
Urinalysis Appearance, volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, sediment microscopy.[23]
Terminal Procedures and Histopathology

At the end of the 24-month study period, all surviving animals will be euthanized. A full necropsy will be performed on all animals, including those that die or are euthanized during the study. All organs and tissues should be examined macroscopically for abnormalities. A comprehensive list of tissues, including the nasal cavity, should be collected and preserved in 10% neutral buffered formalin for histopathological examination.[12] The histopathological evaluation should be conducted by a board-certified veterinary pathologist, and a standardized nomenclature, such as that from the International Harmonization of Nomenclature and Diagnostic Criteria (INHAND), should be used.[12]

Data Analysis and Interpretation

Statistical analysis of tumor incidence should be performed using appropriate methods that account for survival differences between groups, such as the Poly-k test.[25][26] The analysis of continuous data, such as body weight and clinical pathology parameters, can be performed using analysis of variance (ANOVA) followed by appropriate post-hoc tests. The interpretation of the results should consider the statistical significance, dose-response relationship, and biological relevance of the findings.[27]

Detailed Protocols

Protocol 1: Dose Formulation and Administration
  • Preparation of MNC Stock Solution: Weigh the required amount of MNC and dissolve it in the chosen vehicle to prepare the highest concentration stock solution.

  • Serial Dilutions: Prepare the lower dose concentrations by serial dilution of the stock solution with the vehicle.

  • Homogeneity and Stability: Confirm the homogeneity and stability of the formulations at the beginning of the study and periodically thereafter.

  • Administration: Administer the formulations to the rats via oral gavage at a constant volume relative to body weight (e.g., 5 mL/kg). The control group receives the vehicle only.

Protocol 2: Clinical Pathology Sample Collection and Analysis
  • Blood Collection: Collect blood from the retro-orbital sinus or another appropriate site from anesthetized rats into tubes containing the appropriate anticoagulant (e.g., EDTA for hematology, no anticoagulant for serum chemistry).

  • Hematology: Analyze the whole blood samples using an automated hematology analyzer.

  • Clinical Chemistry: Centrifuge the clotted blood to separate the serum. Analyze the serum using an automated clinical chemistry analyzer.

  • Urinalysis: Collect urine from animals housed in metabolism cages. Perform urinalysis using reagent strips and a refractometer for specific gravity. Examine the sediment under a microscope.

Protocol 3: Necropsy and Tissue Collection
  • Euthanasia: Euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by exsanguination).

  • Gross Examination: Perform a thorough external and internal examination of the carcass. Record any gross abnormalities.

  • Organ Weights: Weigh the brain, liver, kidneys, spleen, heart, testes, and adrenal glands.

  • Tissue Collection: Collect a comprehensive list of tissues and organs and place them in labeled cassettes.

  • Fixation: Immerse the cassettes in 10% neutral buffered formalin. Ensure a 10:1 ratio of fixative to tissue volume.

References

  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. FDA. [Link]

  • Cohen, S. M., et al. (2025, March 28). A critical evaluation of rodent carcinogenicity studies on butyl methacrylate demonstrates a lack of carcinogenic potential. Critical Reviews in Toxicology, 55(3), 205-231. [Link]

  • Van der Laan, J. W. (2023, January 17). Risk Evaluation of Nongenotoxic Carcinogenic Pharmaceuticals. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, August 4). S1B(R1) Testing for Carcinogenicity of Pharmaceuticals. ICH. [Link]

  • Preussmann, R., & Stewart, B. W. (1984). N-Nitroso carcinogens. In Chemical Carcinogens (pp. 643-828). American Chemical Society. [Link]

  • National Toxicology Program. (n.d.). Nomination of the NTP Rodent Bioassay for ICCVAM Review and Validation. NTP. [Link]

  • Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics, 24(4), 407-419. [Link]

  • National Center for Biotechnology Information. (n.d.). Mononitrosocaffeidine. PubChem. [Link]

  • U.S. Food and Drug Administration. (2022, August). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. FDA. [Link]

  • Lee, S. H., et al. (2023). Assessing Tumorigenicity in Stem Cell-Derived Therapeutic Products: A Critical Step in Safeguarding Regenerative Medicine. International Journal of Molecular Sciences, 24(14), 11677. [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). ECETOC Guidance on Dose Selection. [Link]

  • National Institute of Environmental Health Sciences. (2023, March 24). Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology. NIEHS. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Carcinogenicity (two rodent species). Pesticide Registration Toolkit. [Link]

  • Ferdowsian, H. R., & Beck, N. (2011). Ethical and scientific considerations regarding animal testing and research. PLoS ONE, 6(9), e24059. [Link]

  • Dunson, D. B. (2001). Bayesian incidence analysis of animal tumorigenicity data. Journal of the Royal Statistical Society: Series C (Applied Statistics), 50(2), 225-236. [Link]

  • European Medicines Agency. (n.d.). S1C (R2) Dose Selection for Carcinogenicity Studies of Pharmaceuticals. EMA. [Link]

  • Bounous, D. I. (2006). Clinical Pathology of the Rat. In The Laboratory Rat (pp. 157-173). [Link]

  • Taconic Biosciences. (n.d.). Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study. [Link]

  • Cohen, S. M. (2012). Critical role of toxicologic pathology in a short-term screen for carcinogenicity. Toxicologic Pathology, 40(2), 247-254. [Link]

  • King-Herbert, A. P., & Thayer, K. A. (2006). Animal models for the NTP rodent cancer bioassay: stocks and strains—should we switch? Toxicologic Pathology, 34(7), 802-805. [Link]

  • Jain, P., et al. (2021). Carcinogenic effects of N-nitroso compounds in the environment. Journal of Environmental Pathology, Toxicology and Oncology, 40(2), 15-31. [Link]

  • Siddiqi, M., et al. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(7), 1313-1317. [Link]

  • Delerue-Matos, C., et al. (2015). Clinical and anatomic pathology effects of serial blood sampling in rat toxicology studies, using conventional or microsampling methods. Journal of Pharmacological and Toxicological Methods, 75, 58-65. [Link]

  • Dunnick, J. K., & Hailey, J. R. (1992). The National Toxicology Program Rodent Bioassay. Environmental Health Perspectives, 96, 7-10. [Link]

  • Codex Alimentarius Commission. (n.d.). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing. [Link]

  • Gurjar, M., & Rathore, V. (2023). Ethical considerations regarding animal experimentation. Journal of Evolution of Medical and Dental Sciences, 12(1), 1-5. [Link]

  • Drinkwater, N. R., & Klotz, I. M. (1981). Statistical analysis of tumor multiplicity data. Cancer Research, 41(1), 113-119. [Link]

  • Organisation for Economic Co-operation and Development. (2020, September 30). Current State of Play: OECD Discussions on Doses Selection in Chronic Toxicity Studies. [Link]

  • Druckrey, H. (1973). The mechanisms of action of the carcinogenic nitroso and related compounds. GANN Monograph on Cancer Research, 14, 107-130. [Link]

  • Shaik, A. S., et al. (2021). Mechanism of action of N-nitroso compounds in animal body. Journal of Environmental Pathology, Toxicology and Oncology, 40(2), 1-13. [Link]

  • Yildirim, T., & Dal, E. (2023). Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. Journal of Experimental and Clinical Medicine, 40(4), 831-836. [Link]

  • Lagakos, S. W., & Ryan, L. M. (1985). Statistical analysis of disease onset and lifetime data from tumorigenicity experiments. Environmental Health Perspectives, 63, 211-216. [Link]

  • Organisation for Economic Co-operation and Development. (2018, August 9). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. Policy Commons. [Link]

  • National Toxicology Program. (n.d.). Toxicology/Carcinogenicity. NTP. [Link]

  • Han, Z. Z., et al. (2010). Reference data of the main physiological parameters in control Sprague-Dawley rats from pre-clinical toxicity studies. Laboratory Animal Research, 26(2), 153-163. [Link]

  • Charles River Laboratories. (n.d.). Carcinogenicity Studies. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Dose Selection for Carcinogenicity Studies of Pharmaceuticals. ICH. [Link]

  • Cressie, N. (1991). A spatial statistical analysis of tumor growth. Journal of the American Statistical Association, 86(416), 861-875. [Link]

  • O'Brien, P. J. (2014). Applied Clinical Pathology in Preclinical Toxicology Testing. In A Comprehensive Guide to Toxicology in Nonclinical Drug Development (pp. 239-268). [Link]

  • Siddiqi, M., et al. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(7), 1313-1317. [Link]

  • Ferdowsian, H. R., & Beck, N. (2011). Ethical and scientific considerations regarding animal testing and research. PLoS ONE, 6(9), e24059. [Link]

  • German Federal Office for Radiation Protection. (n.d.). Long-term study in mice and rats at whole body exposure to cell phone radio frequency electromagnetic fields (NTP study). BfS. [Link]

  • Kumar, R., et al. (1988). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Carcinogenesis, 9(12), 2169-2173. [Link]

Sources

Application Note & Protocol: Purification of Synthesized Mononitrosocaffeidine by Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the purification of synthesized Mononitrosocaffeidine (N-Nitroso Caffeidine) utilizing liquid-liquid extraction (LLE). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of nitrosamine compounds. The protocol herein is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure both purity of the final compound and the safety of the operator. We will delve into the critical parameters of the extraction process, including solvent selection, pH control, and the mitigation of potential impurities. Furthermore, this guide outlines the necessary analytical techniques for the validation of Mononitrosocaffeidine purity.

Introduction: The Challenge of Purifying Mononitrosocaffeidine

Mononitrosocaffeidine (MNC) is an N-nitroso derivative of caffeidine, which itself is a hydrolysis product of caffeine.[1][2] As with many nitrosamines, MNC is a compound of significant interest in toxicological and pharmaceutical research due to the classification of many nitrosamines as probable human carcinogens.[3] The synthesis of Mononitrosocaffeidine typically involves the nitrosation of caffeidine in an acidic medium.[1] This synthesis route, while effective, can result in a crude product containing unreacted starting materials, byproducts, and residual reagents.

The primary impurities of concern in the synthesis of Mononitrosocaffeidine are unreacted caffeidine and the potential formation of Dinitrosocaffeidine (DNC), a nitrosamide that is highly mutagenic.[1][2] Therefore, a robust purification strategy is paramount to isolate MNC with high purity for its use as a reference standard in analytical method development, validation, and quality control of pharmaceutical products.[4]

Liquid-liquid extraction (LLE) is a powerful and versatile technique for the separation and purification of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. The efficiency of LLE is governed by the partition coefficient of the target compound, which can be significantly influenced by factors such as the choice of organic solvent and the pH of the aqueous phase, particularly for ionizable compounds. This application note will detail a systematic approach to the LLE purification of Mononitrosocaffeidine, addressing the specific challenges posed by its chemical nature and potential impurities.

Health and Safety Precautions

N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] All waste materials containing nitrosamines must be disposed of in accordance with institutional and national regulations for hazardous chemical waste.

Materials and Equipment

Reagents and Solvents
  • Crude synthesized Mononitrosocaffeidine

  • Dichloromethane (DCM), HPLC grade

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), analytical grade

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Mononitrosocaffeidine reference standard (if available for analytical comparison)

  • Caffeidine reference standard (for impurity analysis)

  • Dinitrosocaffeidine reference standard (for impurity analysis)

Equipment
  • Separatory funnels (appropriate sizes)

  • Beakers and Erlenmeyer flasks

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer (for structural confirmation)

Experimental Protocol: Liquid-Liquid Extraction of Mononitrosocaffeidine

This protocol is designed for the purification of Mononitrosocaffeidine from a crude reaction mixture. The volumes provided are for a laboratory-scale synthesis and should be scaled accordingly.

Rationale for Protocol Design

The choice of dichloromethane (DCM) as the organic solvent is based on its proven efficacy in extracting nitrosamines from aqueous solutions.[6] The pH of the aqueous phase is a critical parameter. Caffeidine, the precursor, is a basic compound. By adjusting the pH of the aqueous solution, we can modulate the ionization state of caffeidine and thus its solubility. Mononitrosocaffeidine, being a neutral molecule, will preferentially partition into the organic phase. A slightly basic pH will ensure that any unreacted caffeidine is in its free base form, which is more soluble in organic solvents. However, to selectively extract the more neutral Mononitrosocaffeidine, we will perform the initial extraction from a slightly acidic to neutral aqueous phase to suppress the extraction of the more basic caffeidine. A subsequent wash of the organic phase with a dilute basic solution will then remove any remaining acidic impurities and any trace amounts of extracted caffeidine.

Step-by-Step Extraction Protocol
  • Preparation of the Crude Solution:

    • Dissolve the crude Mononitrosocaffeidine in a minimal amount of deionized water. The volume should be sufficient to fully dissolve the solid material.

  • Initial pH Adjustment:

    • Carefully adjust the pH of the aqueous solution to approximately 6.5-7.0 using a dilute solution of sodium bicarbonate or hydrochloric acid as needed. Monitor the pH using a calibrated pH meter or pH strips. This neutral pH range helps to minimize the extraction of the more basic caffeidine.

  • First Liquid-Liquid Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. The denser DCM layer will be at the bottom.

    • Carefully drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all the organic extracts.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of 5% sodium bicarbonate solution equal to approximately one-third of the organic phase volume.

    • Gently shake and vent as before. This step is crucial for removing any acidic impurities and any remaining traces of caffeidine.

    • Allow the layers to separate and discard the upper aqueous layer.

    • Wash the organic phase with one portion of deionized water to remove any residual sodium bicarbonate. Discard the aqueous layer.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate to the organic phase to remove any residual water. Swirl the flask gently and let it stand for 10-15 minutes. The sodium sulfate should move freely in the solution when it is dry.

    • Decant or filter the dried organic solution into a round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator under reduced pressure and at a low temperature (typically below 40°C) to yield the purified Mononitrosocaffeidine.

Diagram of the Liquid-Liquid Extraction Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_wash Washing cluster_final Final Steps crude Crude Mononitrosocaffeidine (in aqueous solution) ph_adjust Adjust pH to 6.5-7.0 crude->ph_adjust add_dcm Add Dichloromethane (DCM) ph_adjust->add_dcm separate1 Separate Organic Layer (contains MNC) add_dcm->separate1 repeat_ext Repeat Extraction (2x) separate1->repeat_ext combine_org Combine Organic Extracts repeat_ext->combine_org wash_bicarb Wash with 5% NaHCO3 combine_org->wash_bicarb wash_water Wash with Deionized Water wash_bicarb->wash_water dry Dry with Anhydrous Na2SO4 wash_water->dry concentrate Concentrate via Rotary Evaporation dry->concentrate pure_mnc Purified Mononitrosocaffeidine concentrate->pure_mnc

Caption: Workflow for the purification of Mononitrosocaffeidine by LLE.

Analytical Validation of Purity

The purity of the isolated Mononitrosocaffeidine must be rigorously assessed to ensure it is suitable for its intended application. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final product and for quantifying any residual impurities.

  • Rationale: A well-developed HPLC method can separate Mononitrosocaffeidine from its potential impurities, including caffeidine and dinitrosocaffeidine. The use of a UV detector is appropriate as these compounds possess chromophores. For higher sensitivity and specificity, LC-MS is the preferred method.[1][2][7]

  • Suggested HPLC Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile, both with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at an appropriate wavelength (to be determined by UV scan) or MS
Column Temperature 30 °C
  • Purity Assessment: The purity of the Mononitrosocaffeidine can be determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram. The absence of peaks corresponding to the retention times of caffeidine and dinitrosocaffeidine standards indicates successful removal of these impurities.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the purified Mononitrosocaffeidine. The obtained spectra should be compared with literature data or with the spectra of a certified reference standard.

  • Mass Spectrometry (MS): Mass spectrometry, preferably high-resolution mass spectrometry (HRMS), should be used to confirm the molecular weight of the purified compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Emulsion formation during extraction Vigorous shaking; presence of surfactants.Gently invert the separatory funnel instead of vigorous shaking. Allow the funnel to stand for a longer period. Addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
Low yield of purified product Incomplete extraction; incorrect pH.Ensure the pH of the aqueous phase is correctly adjusted. Increase the number of extractions with the organic solvent.
Presence of caffeidine impurity in the final product Inefficient pH control during extraction; insufficient washing.Re-dissolve the product in DCM and repeat the washing step with 5% sodium bicarbonate solution. Ensure the initial pH of the crude solution was neutral.
Product is wet or oily after rotary evaporation Incomplete drying of the organic phase.Ensure a sufficient amount of anhydrous sodium sulfate was used and that it was in contact with the solution for an adequate time. The product can be re-dissolved in a minimal amount of a volatile solvent and re-evaporated.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of synthesized Mononitrosocaffeidine by liquid-liquid extraction. By carefully controlling the pH of the aqueous phase and employing a systematic extraction and washing procedure, it is possible to effectively remove key impurities such as unreacted caffeidine and dinitrosocaffeidine. The purity of the final product must be confirmed using appropriate analytical techniques, including HPLC/LC-MS and NMR. Adherence to the safety precautions outlined is imperative when handling nitrosamine compounds. This protocol serves as a robust starting point for researchers and scientists, enabling the production of high-purity Mononitrosocaffeidine for use in further scientific investigations.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media. RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Veeprho. (n.d.). N-Nitroso Caffeidine | CAS 145438-96-6. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Mononitrosocaffeidine. PubChem. Retrieved January 25, 2026, from [Link]

  • Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50–58. [Link]

  • N-nitrosamines Chemistry Community. (2023, May 30). pH modification. Retrieved January 25, 2026, from [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2015). Determination of N-nitrosamines by automated dispersive liquid-liquid microextraction integrated with gas chromatography and mass spectrometry. Journal of Separation Science, 38(7), 1222–1228. [Link]

  • Agilent Technologies. (n.d.). Improved LC/MS Performance to Determine Polar Nitrosamines Using the Agilent 1260 Infinity II Hybrid Multisampler. Retrieved January 25, 2026, from [Link]

  • Mitch, W. A., & Dick, C. M. (2015). pH Effect on Nitrosamine Precursor Removal by Activated Carbon Adsorption. In Recent Advances in Disinfection By-Products (pp. 147-159). American Chemical Society. [Link]

  • Rey-Garrote, M., et al. (2015). Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry. Food Additives & Contaminants: Part A, 32(10), 1641-1650. [Link]

  • Campillo, N., Viñas, P., Férez-Melgarejo, G., & Hernández-Córdoba, M. (2017). Determination of nine prohibited N-nitrosamines in cosmetic products by vortex-assisted dispersive liquid–liquid microextraction prior to gas chromatography-mass spectrometry. Analytical Methods, 9(1), 113-120. [Link]

  • European Medicines Agency. (2023). Nitrosamine impurities. Retrieved January 25, 2026, from [Link]

  • Nitrosamines and GTIs Community. (2023). NDMA handling - safety measures. Retrieved January 25, 2026, from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved January 25, 2026, from [Link]

  • Songire, V., et al. (2024). A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. International Journal of Pharmaceutical and Phytopharmacological Research, 14(1), 1-8. [Link]

  • Sild, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7859-7867. [Link]

  • Ji, Y., et al. (2023). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development, 27(11), 1784-1791. [Link]

  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1993). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 14(5), 875-878. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved January 25, 2026, from [Link]

  • Peña, M. Á., et al. (2024). Investigation on Hansen Solubility Parameter of Caffeine Dissolved in Different Pure Solvents. Journal of Pharmaceutical Research International, 36(5), 45-58. [Link]

  • ResearchGate. (n.d.). Solubility of Caffeine in Organic Solvents. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols for In Vitro Cell Culture Models to Study the Effects of Mononitrosocaffeidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of Mononitrosocaffeidine

Mononitrosocaffeidine (MNC) is an N-nitroso compound derived from caffeidine, a hydrolysis product of caffeine.[1][2][3] While caffeine itself is not considered carcinogenic, MNC has demonstrated potent carcinogenicity in animal models, with a striking organ specificity for the nasal cavity, inducing neuroepitheliomas of the olfactory epithelium.[1][4] Paradoxically, standard in vitro mutagenicity assays, such as the Ames test, have shown MNC to be non-mutagenic, even in the presence of metabolic activation systems.[2][3][5] This discrepancy highlights the complex nature of MNC's biological activity and underscores the necessity for more sophisticated in vitro models to elucidate its mechanisms of toxicity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust in vitro cell culture models for investigating the biological effects of MNC. We will delve into the rationale for selecting specific cell lines, detail protocols for key toxicological endpoints, and propose advanced co-culture systems to probe the interplay between different cell types in mediating MNC's effects.

The Critical Role of Metabolic Activation

The carcinogenicity of many N-nitroso compounds is contingent upon their metabolic activation into reactive electrophilic intermediates by cytochrome P450 (CYP) enzymes.[6][7][8][9] These intermediates can then form adducts with cellular macromolecules, including DNA, initiating the carcinogenic process. While MNC is not directly mutagenic, it has been shown to produce formaldehyde upon incubation with S9 fractions, indicating that it undergoes metabolism.[5] Furthermore, research suggests that MNC may be metabolized to N, 1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC), a potentially reactive metabolite.[10]

Therefore, a central hypothesis to investigate is that MNC's carcinogenicity is mediated by its metabolic activation in target tissues. This necessitates the use of cell models that are metabolically competent or the inclusion of an exogenous metabolic activation system.

Recommended In Vitro Models and Cell Lines

The selection of an appropriate cell culture model is paramount for obtaining biologically relevant data. Given the in vivo data on MNC, the following cell lines and culture systems are recommended:

Cell LineTypeRationale for Use with MNCKey Considerations
SH-SY5Y Human Neuroblastoma- Neuronal origin, relevant to the neuroepitheliomas observed in vivo.[2][11][12] - Widely used in neurotoxicity studies.[2][11][13][14] - Can be differentiated into a more mature neuronal phenotype.[12]- Limited metabolic capacity. May require co-culture with metabolically active cells or the use of an S9 fraction.
HepaRG Human Hepatoma- High expression of various CYP enzymes and other drug-metabolizing enzymes.[6][15][16][17][18] - A robust model for studying the metabolism of xenobiotics.[6][15][16][17][18] - Can be used to generate MNC metabolites for testing on other cell types.- Not of neuronal origin. Primarily for metabolic studies.
Neuron-Glial Co-cultures Primary or iPSC-derived- To investigate the role of neuroinflammation in MNC-induced toxicity. - Microglia and astrocytes are key players in the brain's immune response.[1][19][20][21]- Technically more complex to establish and maintain than monocultures.[1] - Requires careful characterization of cell populations.

Experimental Workflow for MNC Toxicity Assessment

The following diagram illustrates a comprehensive workflow for evaluating the effects of Mononitrosocaffeidine (MNC) in vitro, from initial cytotoxicity screening to in-depth mechanistic studies.

MNC_Workflow cluster_0 Phase 1: Foundational Toxicity cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Mechanistic Insights A Cytotoxicity Screening (MTT Assay) - SH-SY5Y - HepaRG B Determine IC50 Values A->B C DNA Damage Analysis (Comet Assay) - SH-SY5Y +/- S9 - Co-culture with HepaRG B->C Select Sub-lethal Concentrations D Quantify DNA Strand Breaks C->D E Oxidative Stress (DCFDA Assay) - SH-SY5Y C->E Investigate Upstream Mechanisms F Neuroinflammation (Neuron-Microglia Co-culture) C->F Explore Inflammatory Pathways G Measure ROS Production E->G H Cytokine Profiling (ELISA) (TNF-α, IL-6) F->H MNC_Signaling cluster_0 Cellular Stress Responses cluster_1 Neuroinflammatory Cascade MNC Mononitrosocaffeidine (MNC) Metabolism Metabolic Activation (CYP450s in HepaRG or S9) MNC->Metabolism MNIC Reactive Metabolites (e.g., MNIC) Metabolism->MNIC ROS ↑ Reactive Oxygen Species (ROS) MNIC->ROS DNA_Damage DNA Adducts & Strand Breaks MNIC->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Damage Neuronal Damage / Apoptosis DNA_Damage->Neuronal_Damage Microglia_Activation Microglia Activation Oxidative_Stress->Microglia_Activation Cytokine_Release ↑ TNF-α, IL-6 Microglia_Activation->Cytokine_Release Cytokine_Release->Neuronal_Damage

Caption: Hypothesized pathways of MNC-induced neurotoxicity.

Conclusion

The study of Mononitrosocaffeidine presents a fascinating challenge in toxicology. Its potent carcinogenicity in vivo, coupled with its lack of mutagenicity in standard in vitro assays, necessitates a more nuanced approach to understanding its mechanism of action. The application notes and protocols outlined here provide a framework for a comprehensive in vitro investigation of MNC. By employing metabolically competent cell lines, relevant neuronal models, and advanced co-culture systems, researchers can begin to unravel the complex interplay of metabolic activation, genotoxicity, oxidative stress, and neuroinflammation that likely contributes to the unique toxicological profile of this caffeine-derived compound.

References

  • Aguilera, G., et al. (2019). A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer's Disease. Frontiers in Aging Neuroscience, 11, 206. Available at: [Link]

  • Bhattacharya, R. K., & Schmerold, I. (1988). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research/Genetic Toxicology, 206(2), 191-197. Available at: [Link]

  • Bhattacharya, R. K., & Schmerold, I. (1989). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 10(5), 933-937. Available at: [Link]

  • Fujita, K., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS One, 8(1), e53650. Available at: [Link]

  • Gautier, J. C., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 92, 127-147. Available at: [Link]

  • Aninat, C., et al. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 901-914. Available at: [Link]

  • Lelong-Rebel, I., et al. (2017). Human Co-culture Model of Neurons and Astrocytes to Test Acute Cytotoxicity of Neurotoxic Compounds. Neurotoxicity Research, 32(4), 583-597. Available at: [Link]

  • Lively, S., & Schlichter, L. C. (2013). Co-culture of Neurons and Microglia. Journal of Visualized Experiments, (74), e50232. Available at: [Link]

  • Speit, G., & Hartmann, A. (2006). The comet assay to measure DNA repair: approach and applications. Methods in Molecular Biology, 314, 285-301. Available at: [Link]

  • Bhattacharya, R. K. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Current Medicinal Chemistry, 13(10), 1185-1191. Available at: [Link]

  • Attoff, K., et al. (2018). Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. In Vitro Cellular & Developmental Biology-Animal, 54(4), 247-258. Available at: [Link]

  • Zang, E., et al. (2012). Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine. Chemical Research in Toxicology, 25(8), 1615-1623. Available at: [Link]

  • Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), e56450. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Bhattacharya, R. K., & Schmerold, I. (1988). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research Letters, 206(2), 191-197. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Gichner, T., et al. (2004). Detection of specific DNA lesions by a combination of comet assay and FISH in plants. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 552(1-2), 147-153. Available at: [Link]

  • Aninat, C., et al. (2012). Optimization of the HepaRG cell model for drug metabolism and toxicity studies. Toxicology in Vitro, 26(7), 1043-1051. Available at: [Link]

  • De Lange, A., et al. (2020). Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α v1. protocols.io. Available at: [Link]

  • McGill University. (2015). Comet Assay Protocol. Retrieved January 25, 2026, from [Link]

  • Khan, S. A., et al. (2014). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. International Journal of Pharmaceutical Sciences and Research, 5(8), 3125-3135. Available at: [Link]

  • 2BScientific. (n.d.). Neuronal Cell Lines for Neurodegenerative Research. Retrieved January 25, 2026, from [Link]

  • Gerets, H. H. J., et al. (2012). Through a glass, darkly? HepaRG and HepG2 cells as models of human phase I drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1433-1447. Available at: [Link]

  • He, Y., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 9(11), 299. Available at: [Link]

  • JoVE. (2022). A Neuronal and Astrocyte Co-Culture Assay for High Content Analysis of Neurotoxicity. Retrieved January 25, 2026, from [Link]

  • Al-Salami, H., et al. (2025). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Foods, 14(3), 356. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 25, 2026, from [Link]

  • Aninat, C., et al. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 901-914. Available at: [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolic activation of N-nitroso compounds. Retrieved January 25, 2026, from [Link]

  • Yang, C. S., et al. (1990). Enzyme mechanisms in the metabolism of nitrosamines. IARC Scientific Publications, (105), 104-110. Available at: [Link]

  • Schifano, F., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6773. Available at: [Link]

  • Gui, Y. X., et al. (2020). Use of human neuroblastoma SH-SY5Y cells to evaluate glyphosate-induced effects on oxidative stress, neuronal development and cell death signaling pathways. Environment International, 135, 105414. Available at: [Link]

  • Aninat, C., et al. (2012). The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 901-914. Available at: [Link]

  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2133-2139. Available at: [Link]

  • ResearchGate. (2017). Cell number optimisation for MTT assay – depends on the absorbance or confluency?. Retrieved January 25, 2026, from [Link]

  • BrainXell. (n.d.). BrainXell Neuron/Microglia Co-culture Assay Protocol (v10.0). Retrieved January 25, 2026, from [Link]

  • Bhattacharya, R. K., & Schmerold, I. (1989). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 10(5), 933-937. Available at: [Link]

  • Al-Qahtani, A. A., et al. (2020). Cytotoxicity of SH-SY5Y Neuroblastoma Cells to the Antipsychotic Drugs, Chlorpromazine and Trifluoperazine, is via a Ca2+ -Mediated Apoptosis Process and Differentiation of These Cells with Retinoic Acid Makes Them More Resistant to Cell Death. Science Repository, 2(1). Available at: [Link]

  • McDade, T. W., et al. (2012). A highly sensitive immunoassay for interleukin-6 in dried blood spots. Journal of Immunological Methods, 384(1-2), 118-121. Available at: [Link]

  • Renner, M., et al. (2021). Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids. Frontiers in Molecular Neuroscience, 14, 669421. Available at: [Link]

Sources

Application Notes and Protocols for Investigating Mononitrosocaffeidine Toxicity Using Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Toxicological Enigma of Mononitrosocaffeidine

Mononitrosocaffeidine (MNC) is an N-nitroso compound derived from caffeidine, a hydrolysis product of caffeine. The presence of such compounds in certain foods and beverages has raised toxicological concerns. Strikingly, while in vitro assays using Salmonella typhimurium have shown MNC to be non-mutagenic, in vivo studies have demonstrated its potent carcinogenicity in BD-IX rats, with a remarkable specificity for inducing tumors in the nasal cavity.[1][2] This discrepancy underscores the critical role of metabolic activation in mediating MNC's toxicity, a hallmark of many N-nitrosamines.[3][4][5][6] The metabolic pathway is believed to involve enzymatic demethylation, leading to the formation of a reactive imidazole diazonium ion that can interact with cellular macromolecules like DNA.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the toxicity of Mononitrosocaffeidine using rodent models. The protocols outlined herein are designed to be self-validating systems, integrating established toxicological methodologies with insights specific to the known biological activity of MNC. Our approach emphasizes a tiered testing strategy, from acute toxicity assessment to chronic carcinogenicity studies, incorporating key biomarker analysis and genotoxicity assays to elucidate the mechanisms of MNC-induced toxicity.

Part 1: Strategic Selection of Animal Models

The choice of an appropriate animal model is paramount for obtaining translatable toxicological data. For N-nitrosamines like MNC, rodents are the most well-established and relevant models due to extensive historical data on their response to this class of compounds and the conservation of metabolic pathways.[7][8]

Primary Recommendation: Rat (Sprague-Dawley or Fischer 344)

  • Scientific Rationale: The initial carcinogenicity studies of MNC were conducted in BD-IX rats, demonstrating their susceptibility.[1] Sprague-Dawley and Fischer 344 rats are common outbred and inbred strains, respectively, used in toxicology for their well-characterized physiology and historical control data. Their hepatic cytochrome P450 enzyme profiles are capable of metabolizing N-nitrosamines, which is crucial for MNC's bioactivation.[4][6] Rats are also more susceptible to chemically-induced epithelial tumors of the nasal cavity compared to mice.[9]

Secondary Model: Mouse (C57BL/6 or B6C3F1)

  • Justification: While rats are the primary model, mice can provide comparative toxicological data. Different species can have varying metabolic rates and profiles, which may reveal different target organs or sensitivities to MNC.

Ethical Considerations and Animal Welfare: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. This includes minimizing animal stress and suffering, using the minimum number of animals required to obtain statistically significant results (the "3Rs" principle: Replacement, Reduction, and Refinement), and ensuring proper housing, husbandry, and humane endpoints.

Part 2: A Tiered Approach to In Vivo Toxicity Assessment

A structured, stepwise approach is recommended to comprehensively characterize the toxicological profile of MNC.

Tier 1: Acute and Dose-Range Finding Studies

The initial step is to determine the acute toxicity and to identify a range of doses for subsequent sub-chronic studies.[10][11]

Objective: To establish the Maximum Tolerated Dose (MTD) and to identify potential target organs of acute toxicity.

Protocol 1: Acute Oral Toxicity & Dose-Range Finding Study (Modified OECD 423)

  • Animal Model: Young adult Sprague-Dawley rats (8-10 weeks old), equal numbers of males and females.

  • Test Substance Preparation: Synthesize and purify MNC. The vehicle for administration should be inert (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dose Administration: Administer MNC via oral gavage. This route is relevant to potential human exposure through ingestion.[12][13][14][15][16]

  • Dose Escalation:

    • Begin with a single dose of 300 mg/kg, observing a small group of animals (n=3 per sex).

    • Based on the observed toxicity, subsequent groups receive increasing or decreasing doses (e.g., 100, 1000, 2000 mg/kg). The previously reported LD50 of ~1300 mg/kg in BD-IX rats can guide this selection.[1]

  • Observations:

    • Clinical Signs: Monitor animals closely for the first few hours post-dosing and at least twice daily for 14 days. Record any signs of toxicity, including changes in behavior, posture, gait, respiration, and the presence of convulsions or tremors.[17][18][19]

    • Body Weight: Record body weight just prior to dosing and on days 1, 3, 7, and 14.

    • Functional Observational Battery (FOB): Conduct an FOB at the time of peak clinical signs to assess neurological and behavioral effects.[20][21][22][23][24]

  • Endpoint Analysis (Day 14):

    • Necropsy: Perform a gross necropsy on all animals.

    • Histopathology: Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, and the entire nasal cavity) in 10% neutral buffered formalin for potential histopathological examination, especially in animals showing signs of toxicity.

Data Presentation: Dose-Range Finding Study Design

Group Dose of MNC (mg/kg) Number of Animals (Male/Female) Primary Endpoint
1Vehicle Control5/5Baseline Data
2Low Dose5/5No Observed Adverse Effect Level (NOAEL)
3Mid Dose5/5Intermediate Effects
4High Dose (MTD)5/5Clear Toxicity, but Non-Lethal
Tier 2: Sub-chronic Toxicity Study (90-Day)

This study provides information on the effects of repeated exposure and helps to identify target organs for chronic toxicity.

Protocol 2: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

  • Animal Model: Sprague-Dawley rats, 10 animals per sex per group.

  • Dose Levels: Based on the dose-range finding study, select at least three dose levels (low, mid, high) and a vehicle control. The high dose should induce some toxicity but not mortality.

  • Dose Administration: Daily oral gavage for 90 days.

  • In-life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to initiation and at termination.

    • Hematology and Clinical Chemistry: At termination.

  • Terminal Procedures:

    • Blood Collection: For hematology and clinical chemistry analysis. Focus on biomarkers for hepatotoxicity (ALT, AST, ALP, Bilirubin) and nephrotoxicity (BUN, Creatinine).[25][26][27][28][29][30][31][32][33][34]

    • Urine Collection: For urinalysis.

    • Necropsy and Organ Weights: Full gross necropsy and weighing of major organs.

    • Histopathology: Comprehensive histopathological examination of all major organs, with special attention to the nasal cavity, liver, and kidneys.[9][35][36][37][38]

Visualization: Sub-chronic Toxicity Study Workflow

Subchronic_Toxicity_Workflow start Start: 90-Day Study dosing Daily Oral Gavage (Doses: 0, Low, Mid, High) start->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring termination Terminal Procedures (Day 91) monitoring->termination blood Blood Collection (Hematology, Clinical Chemistry) termination->blood urine Urine Collection (Urinalysis) termination->urine necropsy Necropsy & Organ Weights termination->necropsy analysis Data Analysis & Reporting blood->analysis urine->analysis histopathology Histopathology (Nasal Cavity, Liver, Kidneys, etc.) necropsy->histopathology histopathology->analysis

Caption: Workflow for a 90-day sub-chronic toxicity study.

Table of Key Biomarkers for Organ Toxicity

Organ Serum Biomarkers Urine Biomarkers Histopathological Findings
Liver Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Bile Acids[25][28]-Necrosis, Steatosis, Bile Duct Hyperplasia, Fibrosis
Kidney Blood Urea Nitrogen (BUN), Creatinine, Symmetric Dimethylarginine (SDMA)Protein, Glucose, Ketones, Kidney Injury Molecule-1 (KIM-1), Clusterin[27][29]Tubular Degeneration/Necrosis, Glomerulonephritis, Interstitial Nephritis
Nasal Cavity --Squamous Metaplasia, Epithelial Hyperplasia, Olfactory Epithelial Atrophy, Neoplasia[9][35][36]
Tier 3: Genotoxicity and Carcinogenicity Assessment

Given that MNC is a known carcinogen, assessing its genotoxic potential in vivo is crucial to understand its mechanism of action.

Protocol 3: In Vivo Micronucleus Assay (OECD 474)

  • Rationale: This assay detects chromosomal damage or damage to the mitotic apparatus.[25]

  • Animal Model: Mice or rats.

  • Dose Administration: Typically two administrations, 24 hours apart.

  • Tissue Collection: Bone marrow is harvested 24 hours after the final dose.

  • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. A significant increase in micronucleated PCEs indicates genotoxicity.

Protocol 4: In Vivo Comet Assay (Single Cell Gel Electrophoresis) (OECD 489)

  • Rationale: This assay detects DNA strand breaks in individual cells and is particularly useful for assessing genotoxicity in tissues that are not rapidly dividing.[8]

  • Animal Model: Rats.

  • Target Tissues: Given MNC's known target organ, the nasal respiratory and olfactory epithelium should be the primary tissues for analysis. Liver should also be assessed as the primary site of metabolism.

  • Procedure:

    • Administer MNC at selected doses.

    • Harvest nasal tissues and liver at appropriate time points (e.g., 2-6 hours and 24 hours post-dose).

    • Prepare single-cell suspensions.

    • Embed cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.

    • Stain DNA and analyze the "comet" tails, which indicate the extent of DNA damage.

Visualization: Proposed Metabolic Activation and Genotoxicity Pathway of MNC

MNC_Metabolism_Toxicity MNC Mononitrosocaffeidine (MNC) Metabolism Hepatic Metabolism (Cytochrome P450) MNC->Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Imidazole Diazonium Ion) Metabolism->ReactiveMetabolite DNA_Adducts DNA Adduct Formation ReactiveMetabolite->DNA_Adducts Genotoxicity Genotoxicity (DNA Strand Breaks, Chromosomal Damage) DNA_Adducts->Genotoxicity Nasal_Tumors Nasal Cavity Tumors Genotoxicity->Nasal_Tumors

Caption: Postulated pathway of MNC-induced carcinogenicity.

Tier 4: Chronic Toxicity and Carcinogenicity Study (2-Year Bioassay)

This is the definitive study to assess the carcinogenic potential of a substance upon long-term exposure.

Protocol 5: Chronic Toxicity/Carcinogenicity Study (OECD 451)

  • Animal Model: Fischer 344 rats (50 per sex per group).

  • Dose Levels: Based on the 90-day study, select at least three dose levels and a control. The high dose should be the MTD.

  • Dose Administration: Daily oral gavage for up to 24 months.

  • Comprehensive Monitoring: Includes regular clinical observations, body weight and food consumption measurements, hematology, and clinical chemistry at multiple time points.

  • Endpoint: Full histopathological evaluation of all organs from all animals, with a particular focus on the nasal cavity.

Part 3: Specialized Protocols

Protocol 6: Nasal Cavity Histopathology

  • Fixation: After euthanasia, the head should be perfused with formalin. The nasal cavity should be flushed with formalin.

  • Decalcification: Decalcify the head in a suitable agent (e.g., formic acid-based decalcifier).

  • Sectioning: Take transverse sections at standardized anatomical landmarks to ensure comprehensive evaluation of the respiratory and olfactory epithelium.[38]

  • Staining: Standard Hematoxylin and Eosin (H&E) staining. Immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) can provide mechanistic insights.

Protocol 7: Bronchoalveolar Lavage (BAL)

  • Rationale: To assess inflammatory responses in the lung, which can be a secondary target of systemically distributed toxicants.

  • Procedure:

    • After euthanasia, cannulate the trachea.

    • Instill a known volume of sterile saline into the lungs and then withdraw the fluid.[1][39][40][41][42]

    • Repeat this wash cycle several times.

  • Analysis of BAL Fluid:

    • Cell Counts: Total and differential cell counts (macrophages, neutrophils, lymphocytes).

    • Biochemical Analysis: Total protein, lactate dehydrogenase (LDH), and specific cytokines (e.g., TNF-α, IL-6).

Conclusion

The investigation of Mononitrosocaffeidine toxicity requires a multi-faceted in vivo approach. The discrepancy between its in vitro and in vivo genotoxicity highlights the indispensable role of animal models in understanding the complete toxicological profile of compounds that require metabolic activation. The protocols detailed in these application notes provide a robust framework for elucidating the dose-response relationship, identifying target organs, and investigating the mechanisms of MNC toxicity, with a crucial focus on its known carcinogenicity in the nasal cavity. By employing this tiered strategy, researchers can generate the comprehensive data necessary for accurate risk assessment and regulatory decision-making.

References

  • Uehara, T., et al. (2021). Pathogenesis of chemically induced nasal cavity tumors in rodents: contribution to adverse outcome pathway. Journal of Toxicologic Pathology, 34(3), 197–214. [Link]

  • Ivankovic, S., et al. (1998). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 19(5), 933-937. [Link]

  • Siddiqi, M., et al. (1988). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Carcinogenesis, 9(9), 1671-1674. [Link]

  • Charles River Laboratories. (n.d.). Rodent Micronucleus Assay. [Link]

  • Myjak, B. (2010). Serum and urinary biomarkers of acute kidney injury. Advances in Clinical Chemistry, 50, 1-44. [Link]

  • National Center for Biotechnology Information. (2024). Rodenticide Toxicity. StatPearls. [Link]

  • Moser, V. C. (2011). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents. Current Protocols in Pharmacology, Chapter 10, Unit 10.9. [Link]

  • Johnson, D. E., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(2), 169-191. [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

  • Uehara, T., et al. (2021). A critical review of the pathogenesis of nasal cavity tumors induced in rodents. Journal of Toxicologic Pathology, 34(3), 197-214. [Link]

  • Vaidya, V. S., et al. (2010). Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats. Journal of the American Society of Nephrology, 21(3), 464-474. [Link]

  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. [Link]

  • Al-Shuhaib, M. B. S., et al. (2023). N-Nitrosamines in Meat Products: Formation, Detection and Regulatory Challenges. Foods, 12(15), 2845. [Link]

  • Thresher, A., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Chemical Research in Toxicology, 34(11), 2246-2263. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Functional Observational Battery. [Link]

  • Luo, L., et al. (2014). Evaluation of Serum Bile Acid Profiles as Biomarkers of Liver Injury in Rodents. Toxicological Sciences, 137(1), 12-25. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Breheny, C. R., et al. (2022). Evaluation of renal injury and function biomarkers, including symmetric dimethylarginine (SDMA), in the rat passive Heymann nephritis model of glomerulopathy. PLoS ONE, 17(5), e0268832. [Link]

  • Medscape. (2023). Rodenticide Toxicity: Practice Essentials, Etiology, Epidemiology. [Link]

  • Luckow, B., & Lehmann, M. H. (2021). A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy. BioTechniques, 71(4), 534-537. [Link]

  • Liu, S., et al. (2020). Adipose-tissue derived porcine mesenchymal stem cells efficiently ameliorate CCl4-induced acute liver failure in mice. Stem Cell Research & Therapy, 11(1), 245. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]

  • Smith, G. D., et al. (2007). The Non-GLP toleration/Dose Range Finding study: design and methodology used in an early toxicology screening program. International Journal of Toxicology, 26(1), 5-14. [Link]

  • Taconic Biosciences. (n.d.). Functional Observation Battery. [Link]

  • Gaskell, B. A. (1991). Proliferative and neoplastic lesions in the rodent nasal cavity. Toxicologic Pathology, 19(4_pt_2), 533-543. [Link]

  • Brunnemann, K. D., et al. (1982). N-nitrosamines: environmental occurrence, in vivo formation and metabolism. Journal of Toxicology. Clinical Toxicology, 19(6-7), 661-688. [Link]

  • Lehmann, M. H., & Luckow, B. (2021). A simplified method for bronchoalveolar lavage in mice by orotracheal intubation avoiding tracheotomy. BioTechniques, 71(4), 534-537. [Link]

  • de Oliveira, A. C. G., et al. (2015). Renal biomarkers of male and female Wistar rats (Rattus norvegicus) undergoing renal ischemia and reperfusion. Acta Cirurgica Brasileira, 30(11), 746-752. [Link]

  • Molecular Diagnostic Services. (n.d.). Functional Observational Battery (FOB). [Link]

  • Lake Animal Hospital. (n.d.). Anticoagulant Rodenticide Toxicity. [Link]

  • Li, W., et al. (2017). Correlation of four potential biomarkers of liver fibrosis with liver function and grade of hepatic fibrosis in a neonatal cholestatic rat model. Molecular Medicine Reports, 16(1), 573-580. [Link]

  • Mezencev, R. (2021). The association between histopathologic effects and liver weight changes induced in mice and rats by chemical exposures: an analysis of the data from Toxicity Reference Database (ToxRefDB). Toxicological Sciences, 181(1), 101-111. [Link]

  • Medical Dialogues. (2025). Researchers Identify 6 Biomarkers of Kidney Injury for Improved Patient Outcomes. [Link]

  • Taylor & Francis Online. (2021). A Simplified Method for Bronchoalveolar Lavage in Mice by Orotracheal Intubation Avoiding Tracheotomy. [Link]

  • Gray, R., et al. (1991). Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Cancer Research, 51(24), 6470-6491. [Link]

  • McGill, M. R., et al. (2018). Identification of Serum Biomarkers to Distinguish Hazardous and Benign Aminotransferase Elevations. Toxicological Sciences, 163(2), 525-536. [Link]

  • Merck Veterinary Manual. (n.d.). Rodenticide Poisoning. [Link]

  • South Dakota State University. (n.d.). Oral Gavage Rodent SOP. [Link]

  • ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. [Link]

  • Polish Journal of Environmental Studies. (n.d.). Formation and Metabolism of N-Nitrosamines. [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Procedures with Care. (n.d.). Oral Gavage in the Rat. [Link]

  • Young, J. T. (1981). Histopathologic examination of the rat nasal cavity. Fundamental and Applied Toxicology, 1(4), 309-312. [Link]

  • Johnson, D. E., et al. (2024). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology, 37(2), 169-191. [Link]

  • Bio-protocol. (n.d.). Bronchoalveolar Lavage and Lung Tissue Digestion. [Link]

  • Cross, K. P., & Ponting, D. J. (2021). A deep dive into historical Ames study data for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 125, 105001. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vitro Metabolic Activation of Mononitrosocaffeidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the in vitro metabolic activation of Mononitrosocaffeidine (MNC). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and detailed protocols to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic activation of Mononitrosocaffeidine.

1. What is Mononitrosocaffeidine (MNC) and why is its metabolic activation a subject of study?

Mononitrosocaffeidine (MNC) is an N-nitroso compound derived from the nitrosation of caffeidine, which is a hydrolysis product of caffeine.[1] The study of its metabolic activation is crucial because, like many N-nitrosamines, MNC is a potential carcinogen that requires enzymatic conversion to a reactive form to exert its genotoxic effects.[2] Understanding this process is vital for assessing the potential risks associated with its formation in vivo.

2. What is the primary pathway for the metabolic activation of MNC?

The primary metabolic activation pathway for N-nitrosamines is α-hydroxylation, catalyzed by Cytochrome P450 (CYP) enzymes.[2][3] For MNC, a key step is enzymatic demethylation, which leads to the formation of reactive intermediates capable of interacting with cellular macromolecules like DNA.[4]

3. Which in vitro systems are suitable for studying MNC metabolic activation?

Commonly used in vitro systems include:

  • Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from hepatocytes and are rich in Phase I metabolic enzymes, particularly CYPs. They are a standard tool for studying the metabolic stability of compounds.

  • S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal (Phase I) and cytosolic (Phase II) enzymes. It provides a more complete picture of metabolic pathways.[5]

  • Primary Hepatocytes: These are intact liver cells that contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant model.

  • Recombinant CYP Enzymes: Using specific, expressed CYP isoforms can help identify the key enzymes responsible for MNC metabolism.

4. Which specific Cytochrome P450 enzymes are implicated in MNC metabolism?

Research on rat liver microsomes indicates that CYP2E1 preferentially demethylates the N-methylnitrosamino group in MNC.[4] Additionally, given that caffeine is structurally related to tobacco alkaloids, CYP2A6 , a key enzyme in the metabolism of tobacco-specific nitrosamines, may also play a significant role in human liver microsomes.[6][7]

Troubleshooting Guide: Enhancing MNC Metabolic Activation

This guide provides solutions to common problems encountered during in vitro MNC metabolism experiments.

dot

Caption: Troubleshooting workflow for low MNC metabolite yield.

Q1: I am observing very low to no formation of MNC metabolites. What are the likely causes and how can I improve the yield?

A1: Low metabolite yield is a common issue. Here’s a systematic approach to troubleshoot:

  • Verify Microsomal Activity:

    • Cause: Human liver microsomes can lose activity due to improper storage or handling. Batch-to-batch and vendor-to-vendor variability can also be significant.

    • Solution:

      • Always store microsomes at -80°C and thaw them rapidly at 37°C immediately before use. Avoid repeated freeze-thaw cycles.

      • Include a positive control substrate for the primary enzymes of interest (e.g., phenacetin for CYP1A2, coumarin for CYP2A6, chlorzoxazone for CYP2E1) in your assay to confirm the viability of your microsomal lot.

      • If you suspect lot-to-lot variability, test a new batch of microsomes from a reputable supplier.

  • Optimize Incubation Conditions:

    • Cause: The efficiency of enzymatic reactions is highly dependent on factors like time, protein concentration, and pH.

    • Solution:

      • Time-Course Experiment: Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of metabolite formation. Extended incubation times can lead to enzyme degradation.

      • Protein Concentration: Titrate the microsomal protein concentration (e.g., 0.2, 0.5, 1.0 mg/mL). Higher concentrations may increase metabolite formation, but can also lead to substrate depletion or product inhibition.

      • pH and Temperature: Ensure the incubation buffer is at the optimal pH (typically 7.4) and the incubation is performed at a constant 37°C.

  • Ensure Adequate Cofactor Concentration:

    • Cause: Cytochrome P450 enzymes require NADPH as a cofactor. Insufficient or degraded NADPH will limit the reaction rate.

    • Solution:

      • Always prepare the NADPH solution fresh on the day of the experiment.

      • Ensure the final concentration of NADPH in the incubation is saturating (typically 1 mM).

      • Consider using an NADPH-regenerating system to maintain a constant supply of the cofactor throughout the incubation.

  • Assess Analytical Method Sensitivity:

    • Cause: Your analytical method (e.g., HPLC-MS/MS) may not be sensitive enough to detect low levels of metabolites.

    • Solution:

      • Validate your analytical method for the specific metabolites of MNC.

      • Optimize the mass spectrometry parameters (e.g., ion source settings, collision energy) for maximum sensitivity.

      • Investigate potential matrix effects from the incubation components that could be suppressing the metabolite signal. The use of a stable isotope-labeled internal standard is highly recommended.[8][9]

Q2: My results show high variability between replicates. What could be the cause?

A2: High variability can obscure meaningful results. Consider these factors:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes of enzyme or substrate solutions, can introduce significant variability. Use calibrated pipettes and consider preparing master mixes.

  • Inconsistent Incubation Times: Ensure that the start and stop times for each reaction are precise. Quenching the reaction simultaneously for all samples in a batch is crucial.

  • Microsome Homogeneity: Ensure the microsomal suspension is well-mixed before aliquoting, as the protein can settle.

  • Edge Effects in Multi-well Plates: If using a 96-well plate, be mindful of "edge effects" where wells on the periphery may experience different temperature or evaporation rates.

Q3: I am not sure which CYP isoforms are most active for MNC in my human liver microsome pool. How can I determine this?

A3: You can identify the key CYP isoforms through two main approaches:

  • Chemical Inhibition: Use selective chemical inhibitors for different CYP isoforms in your incubation. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

    • Example Inhibitors:

      • Furafylline for CYP1A2

      • Methoxsalen for CYP2A6

      • Diethyldithiocarbamate for CYP2E1

  • Recombinant Human CYP Enzymes: Incubate MNC with individual, commercially available recombinant human CYP isoforms (e.g., rCYP2E1, rCYP2A6) to directly measure which enzymes are capable of metabolizing the compound.

Detailed Protocols

Protocol 1: In Vitro Incubation of MNC with Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of Mononitrosocaffeidine.

Materials:

  • Mononitrosocaffeidine (MNC)

  • Pooled Human Liver Microsomes (20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Prepare Master Mix: In a sterile tube, prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Aliquot the master mix into the wells of a 96-well plate or into microcentrifuge tubes. Add the human liver microsomes to a final concentration of 0.5 mg/mL. Pre-incubate the mixture for 10 minutes at 37°C to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Start the metabolic reaction by adding MNC to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before adding the substrate.

  • Protein Precipitation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to precipitate the microsomal proteins.[10]

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by HPLC-MS/MS.

Table 1: Recommended Reagent Concentrations for MNC Incubation

ReagentStock ConcentrationFinal Concentration
Human Liver Microsomes20 mg/mL0.5 mg/mL
Mononitrosocaffeidine1 mM (in DMSO)1 µM
Potassium Phosphate Buffer0.5 M (pH 7.4)100 mM
NADPH Regenerating SystemAs per manufacturer1X

Protocol 2: HPLC-MS/MS Analysis of MNC and its Metabolites

This protocol provides a general framework for the quantitative analysis of MNC and its demethylated metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of MNC from its more polar metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Develop specific MRM transitions for MNC and its expected metabolites (e.g., demethylated MNC). This will involve determining the precursor ion (parent compound) and a characteristic product ion for each analyte.

Data Analysis:

  • Quantify the peak areas of MNC and its metabolites at each time point.

  • Normalize the peak areas to the internal standard.

  • Plot the percentage of remaining MNC versus time to determine the half-life (t½) and intrinsic clearance (Clint).

MetabolicPathway MNC Mononitrosocaffeidine (MNC) Metabolite Reactive Metabolite (e.g., Demethylated MNC) MNC->Metabolite CYP2E1 / CYP2A6 (α-hydroxylation/ demethylation) DNA_Adduct DNA Adducts Metabolite->DNA_Adduct Electrophilic Attack

Sources

Technical Resource Center: Troubleshooting Variability in Mononitrosocaffeidine (MNC) Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mononitrosocaffeidine (MNC), a nitrosamine derived from a hydrolysis product of caffeine, is a compound of significant interest in toxicological and pharmacological research.[1] However, researchers frequently encounter high inter-animal and inter-study variability, which can obscure true biological effects and impede progress. This guide provides a structured, question-and-answer framework to systematically diagnose and address common sources of variability in preclinical animal studies involving MNC. Our approach is grounded in established principles of pharmacology, animal physiology, and bioanalysis to enhance the reproducibility and reliability of your experimental outcomes.

Section 1: Pharmacokinetic (PK) & Dosing Variability

This section addresses issues related to inconsistent plasma concentrations of MNC following administration. Oral dosing is a primary focus due to its high potential for variability.[2]

Q: We observe high inter-animal variability in plasma Cmax and AUC of Mononitrosocaffeidine after oral gavage. What are the potential causes?

A: High variability in exposure after oral gavage is a frequent and multifaceted problem. The root causes can be traced to the compound's properties, the formulation, the animal's physiological state, and the gavage procedure itself. Low solubility and pH-dependent solubility are known risk factors for PK variability.[3] A systematic approach is required to isolate the contributing factors.

Causality and Field Insights: The journey of an orally administered drug from the gavage tube to the systemic circulation is complex. Variability is introduced at each step:

  • Formulation: Inhomogeneous suspension or precipitation of MNC in the vehicle leads to inconsistent dosing.

  • Gastrointestinal (GI) Physiology: The animal's fasting state dramatically alters gastric pH, gastric emptying time, and intestinal motility, all of which significantly impact the rate and extent of absorption.[4][5] Food in the stomach can delay gastric emptying, potentially altering the absorption profile.[6]

  • Procedure: Improper gavage technique can cause stress, leading to physiological changes, or worse, accidental administration into the trachea, which invalidates the animal's data.[5] Stress itself can be a confounding factor in experimental results.[7]

  • First-Pass Metabolism: MNC, like other nitrosamines, is subject to metabolism by enzymes in the gut wall and liver before it reaches systemic circulation.[8] The extent of this "first-pass" effect can vary significantly between animals.

Troubleshooting Protocol:

  • Verify Formulation Integrity:

    • Step 1.1: Confirm the solubility and stability of MNC in your chosen vehicle at the target concentration. If it's a suspension, ensure your mixing procedure (e.g., vortexing, stirring) creates a uniform distribution immediately before dosing each animal.

    • Step 1.2: Visually inspect the dosing syringe for any precipitation or phase separation before and after administration.

  • Standardize Animal and Dosing Conditions:

    • Step 2.1: Implement a strict and consistent fasting period. A 6-hour fast is often recommended to empty the stomach without inducing excessive physiological stress that longer fasts might cause.[5] Document the fasting duration for all animals.

    • Step 2.2: Ensure all technicians performing gavage are thoroughly trained and use a consistent technique. Proper restraint is critical to minimize stress and ensure correct placement of the gavage needle.[9] The use of a flexible gavage tube or precoating the needle tip with a sweet substance can improve tolerance.[10][11]

    • Step 2.3: Administer doses at the same time of day for all cohorts to minimize circadian effects on metabolism and GI physiology.

  • Investigate Biological Factors:

    • Step 3.1: If variability persists, consider running a small pilot study with intravenous (IV) administration. High variability after IV dosing points towards differences in clearance (metabolism and excretion) rather than absorption.

    • Step 3.2: Review animal health records. Underlying health issues can significantly alter drug disposition.

Below is a decision-making workflow to systematically address this issue.

Troubleshooting Workflow for Oral Dosing Variability

G Start High PK Variability (Cmax, AUC) Observed CheckFormulation Step 1: Assess Formulation Is it a homogenous solution/suspension? Start->CheckFormulation FixFormulation Action: Reformulate. Use co-solvents, surfactants, or micronize particles. CheckFormulation->FixFormulation No CheckProcedure Step 2: Review Procedure Is fasting, timing, and gavage technique consistent? CheckFormulation->CheckProcedure Yes FixFormulation->CheckFormulation StandardizeProcedure Action: Standardize Protocol. - Strict fasting (e.g., 6h) - Consistent time-of-day - Refresher training on gavage CheckProcedure->StandardizeProcedure No IV_Study Step 3: Conduct IV Pilot Study Is PK variability still high? CheckProcedure->IV_Study Yes StandardizeProcedure->CheckProcedure AbsorptionIssue Conclusion: Variability is likely due to Absorption/GI factors. Review animal strain/health. IV_Study->AbsorptionIssue No ClearanceIssue Conclusion: Variability is likely due to Clearance (Metabolism). Proceed to Metabolic Investigation. IV_Study->ClearanceIssue Yes

Caption: A workflow for troubleshooting high pharmacokinetic variability.

Section 2: Metabolism-Related Variability

Variability often stems from inherent biological differences in how animals process xenobiotics. This is particularly relevant for nitrosamines like MNC.

Q: Could differences in animal metabolism explain our inconsistent results, even with consistent dosing?

A: Absolutely. Metabolic activation is a prerequisite for the biological activity of many nitrosamines.[12] The primary family of enzymes responsible for this are the Cytochrome P450s (CYPs), which exhibit significant inter-individual, strain, and sex-dependent differences in expression and activity.[13][14]

Causality and Field Insights:

  • Key Enzymes: For nitrosamines, CYP2E1 and CYP2A6 are often major players in their metabolic activation.[15][16] MNC, being a caffeine derivative, may also be metabolized by CYP1A2, the primary enzyme for caffeine metabolism.[17] This metabolic activation, often through α-hydroxylation or demethylation, is what can lead to reactive intermediates.[8][18]

  • Sex Differences: In rodents, particularly rats, sex-dependent expression of hepatic CYPs is pronounced and regulated by growth hormone profiles.[19] This can lead to significant differences in drug clearance between males and females. For example, male rats often exhibit higher activity of certain CYPs (like CYP3A2) compared to females, resulting in faster metabolism and lower drug exposure for some compounds.[20][21]

  • Genetic and Environmental Factors: Different strains of mice or rats can have different baseline levels of CYP enzymes.[22] Furthermore, factors like diet, bedding, and stress can induce or inhibit CYP activity, adding another layer of variability.

Experimental Protocol: Investigating Metabolic Differences

  • Segregate Data by Sex: The first and simplest step is to analyze your PK and PD data separately for males and females. Statistically significant differences are a strong indicator of sex-dependent metabolism.

  • In Vitro Metabolism Assay (Liver Microsomes):

    • Objective: To compare the rate of MNC metabolism between different groups (e.g., male vs. female, different strains).

    • Methodology:

      • Harvest livers from naive animals from your study populations.

      • Prepare liver microsomes, which contain the highest concentration of CYP enzymes, using standard differential centrifugation protocols.

      • Incubate a known concentration of MNC with the liver microsomes in the presence of an NADPH-regenerating system (which is required for CYP activity).

      • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction (e.g., with cold acetonitrile) and analyze the samples by LC-MS/MS to measure the rate of MNC disappearance.

      • Calculate the intrinsic clearance (CLint). A significant difference in CLint between groups confirms a metabolic basis for variability.

  • CYP Inhibition Pilot Study (In Vivo):

    • Objective: To identify the primary CYP enzyme(s) responsible for MNC metabolism in your model.

    • Methodology:

      • Select specific CYP inhibitors (e.g., furafylline for CYP1A2, methoxsalen for CYP2A, or a broad-spectrum inhibitor like 1-aminobenzotriazole (ABT)).

      • In a small cohort of animals, pre-dose with the inhibitor at an appropriate time before administering MNC.

      • Conduct a PK study and compare the MNC AUC to a vehicle-pretreated control group.

      • A significant increase in AUC in an inhibitor-treated group points to the importance of that specific CYP pathway.

Metabolic Pathway of Nitrosamines and Sources of Variability

G cluster_variability Sources of Variability MNC Mononitrosocaffeidine (MNC) (Parent Compound) Metabolism Phase I Metabolism (Hepatic/Extrahepatic) MNC->Metabolism Reactive Reactive Metabolites (e.g., Diazonium Ions) Metabolism->Reactive Activation (e.g., CYP2E1, 2A6, 1A2) Inactive Inactive Metabolites Metabolism->Inactive Detoxification Effect Pharmacodynamic Effect (Efficacy / Toxicity) Reactive->Effect Excretion Excretion Inactive->Excretion Sex Sex (Hormones) Sex->Metabolism Genetics Strain / Genetics Genetics->Metabolism Environment Environment (Diet, Stress) Environment->Metabolism

Caption: Key sources of variability impacting MNC metabolism.

Section 3: General Study Design & Reproducibility

Beyond compound-specific issues, the overall design of an experiment is fundamental to controlling variability.

Q: What are the most critical study design elements we should control to improve the reproducibility of our MNC experiments?

A: Adhering to established guidelines for in vivo research is paramount. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide an expert-endorsed checklist that promotes rigor and transparency, directly combating sources of variability.[23][24][25]

Core Requirements for a Self-Validating Protocol:

ARRIVE 2.0 ItemKey Action to Reduce VariabilityRationale
Sample Size Conduct a power analysis before starting the study to determine the minimum number of animals needed per group.An underpowered study may fail to detect a true effect, while an overpowered one wastes resources. Power analysis forces you to define the expected effect size and variability, improving experimental planning.
Randomization Randomly allocate animals to treatment groups. This can be done using a simple spreadsheet function or dedicated software.Prevents selection bias, ensuring that confounding variables (e.g., initial body weight, cage position) are evenly distributed across groups.
Blinding Whenever possible, the individuals administering the compound, caring for the animals, and assessing the outcomes should be unaware of the treatment allocation.Prevents unconscious observer bias from influencing data collection and interpretation. This is critical for subjective endpoints (e.g., behavioral scores, histopathology).
Experimental Unit Clearly define the experimental unit. Is it the individual animal, or is it the cage of animals?This is crucial for correct statistical analysis. If animals within a cage are not independent (a "cage effect"), treating them as such can lead to spurious findings.

Trustworthiness Through Rigorous Reporting: Your experimental protocol should be a self-validating system. This means that every critical parameter—from the lot number of the MNC to the light/dark cycle in the animal facility—is documented. This level of detail is essential for troubleshooting when unexpected variability arises and allows other researchers to accurately replicate your findings, a cornerstone of the scientific method.[24]

Section 4: Analytical & Measurement Issues

Q: How can we be confident that variability isn't coming from our bioanalytical method used to measure MNC concentrations?

A: The most robust in vivo procedures can be undermined by an unreliable analytical method. A method that is not properly validated may produce inaccurate and imprecise data, which can be mistaken for biological variability. Regulatory bodies like the FDA provide comprehensive guidance on bioanalytical method validation (BMV).[26][27]

Causality and Field Insights: A validated method ensures that you are accurately and precisely measuring only the intended analyte (MNC) in a complex biological matrix like plasma. Key validation parameters include:

  • Accuracy & Precision: Confirms that the measured values are close to the true value and are repeatable.

  • Selectivity: Proves that other endogenous components or metabolites in the sample do not interfere with the measurement of MNC.[28]

  • Stability: Demonstrates that MNC does not degrade in the biological matrix during sample collection, processing, and storage. Instability can lead to artificially low concentration readings.

  • Matrix Effect: Ensures that components in the biological matrix do not suppress or enhance the analytical signal, which would lead to inaccurate quantification.

Protocol: Key Bioanalytical Validation Steps

  • Full Validation: Before analyzing any study samples, the method must undergo a full validation as described in regulatory guidance.[26] This involves assessing all key parameters using quality control (QC) samples prepared in the same biological matrix as the study samples.

  • In-Study Validation: Each analytical run of study samples must include:

    • A calibration curve to quantify the unknown samples.

    • QC samples at low, medium, and high concentrations (in triplicate) to ensure the run is performing acceptably. The results of these QCs determine whether the data from the run can be accepted.

  • Documentation: All validation experiments and the results from every analytical run (including any failures) must be meticulously documented.[28] This creates an audit trail that supports the integrity of your final concentration data.

By implementing these troubleshooting frameworks and adhering to best practices in study design and analysis, researchers can significantly reduce confounding variability and generate more robust, reliable, and impactful data in their studies of Mononitrosocaffeidine.

References

  • Gustafsson, J. Å. (1995). Gender differences in drug metabolism regulated by growth hormone. Journal of Endocrinology, 145(3), 377-379. [Link]

  • Vermeulen, A., et al. (1997). Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model. Pharmaceutical Research, 14, 1348-1354. [Link]

  • Bhattacharya, R. K., & Firozi, P. F. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Current Drug Metabolism, 7(4), 443-447. [Link]

  • St. Claire, M. C., et al. (2018). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science, 57(5), 524–531. [Link]

  • Jones, B. C., et al. (2020). Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines. Chemical Research in Toxicology, 33(10), 2634–2642. [Link]

  • Di, L., & Feng, B. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics, 14(5), 1509-1518. [Link]

  • Zhou, S., et al. (2002). Gender differences in the metabolism and pharmacokinetics of the experimental anticancer agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA). Cancer Chemotherapy and Pharmacology, 49(2), 147-154. [Link]

  • Di, L., & Feng, B. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed. [Link]

  • The NC3Rs. The ARRIVE guidelines 2.0. NC3Rs. [Link]

  • Yamazaki, H., et al. (1994). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. Carcinogenesis, 15(4), 769-774. [Link]

  • Firozi, P. F., et al. (1993). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research, 299(1), 43-52. [Link]

  • Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2135-2141. [Link]

  • Trovato, A., et al. (2023). Evaluation of Sex Differences in Preclinical Pharmacology Research: How Far Is Left to Go?. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Löscher, W., & Klein, J. (2021). Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. eNeuro, 8(1), ENEURO.0499-20.2020. [Link]

  • Basheer, H. M. D., & Khatoon, N. (2020). Fast-Fed Variability: Insights into Drug Delivery, Molecular Manifestations, and Regulatory Aspects. Pharmaceutics, 12(10), 930. [Link]

  • Gudiño-Gomez, K., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Animal Microbiome, 1, 12. [Link]

  • Schliessbach, J., et al. (2022). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function. Frontiers in Pharmacology, 13, 839588. [Link]

  • ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Kasten, M., et al. (2021). Refinements for intragastric gavage in rats. ResearchGate. [Link]

  • ResearchGate. (2020). What factors may contribute to the PK differences in rats and mice?. ResearchGate. [Link]

  • Zhang, Y., et al. (2010). Gender Differences in Oral Drug Exposure in the Rat with the gamma-Secretase Inhibitor BMS-708163. ResearchGate. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. [Link]

  • Patel, M., et al. (2021). Meta-Analysis of Food Effect on Oral Absorption of Efflux Transporter Substrate Drugs: Does Delayed Gastric Emptying Influence Drug Transport Kinetics?. Pharmaceutics, 13(10), 1548. [Link]

  • Chhabra, S. K., & Bhide, S. V. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(5), 909-912. [Link]

  • Sharma, V., & Singh, R. (2014). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. International Journal of Toxicological and Pharmacological Research, 6(4), 86-96. [Link]

  • Patsnap. (2024). How do drug researchers address effects that only occur in rats?. Patsnap Synapse. [Link]

  • Wu, D., et al. (2002). Sexual Dimorphism in Phencyclidine In Vitro Metabolism and Pharmacokinetics in Rats. Drug Metabolism and Disposition, 30(9), 1040-1046. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • ResearchGate. (2014). Experience with imposing laboratory animal fasting before carrying out pharmacodynamic study?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Mononitrosocaffeidine. PubChem. [Link]

  • University of British Columbia. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. [Link]

  • EQUATOR Network. (2023). The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. EQUATOR Network. [Link]

  • Yang, C. S., et al. (1990). Cytochrome P450IIE1: Roles in Nitrosamine Metabolism and Mechanisms of Regulation. Drug Metabolism Reviews, 22(2-3), 147-159. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU. [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. [Link]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. ResearchGate. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA. [Link]

  • FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

Sources

Mononitrosocaffeidine (MNC) Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing storage conditions for the long-term stability of Mononitrosocaffeidine (MNC). This document synthesizes established principles of N-nitroso compound chemistry with practical, field-proven insights to ensure the integrity of your experimental results.

Introduction to Mononitrosocaffeidine Stability

Mononitrosocaffeidine (MNC) is a unique N-nitroso compound derived from caffeidine, a hydrolysis product of caffeine.[1][2] As with many N-nitroso compounds, MNC's stability is a critical factor for its handling, storage, and application in research and development. Degradation of MNC can lead to the formation of impurities, potentially impacting its biological activity and leading to inconsistent experimental outcomes. This guide provides a framework for understanding and mitigating the risks associated with MNC instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Mononitrosocaffeidine?

A1: The stability of Mononitrosocaffeidine, like other N-nitroso compounds, is primarily influenced by three main factors:

  • Temperature: Elevated temperatures can accelerate the thermal decomposition of N-nitroso compounds.[3]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation, often leading to the cleavage of the N-N bond.[4][5]

  • pH and Humidity: The presence of moisture and extreme pH conditions can facilitate hydrolytic degradation. Some N-nitroso compounds are known to be unstable in aqueous solutions, with the degradation rate being pH-dependent.[6][7]

Q2: What are the ideal storage temperature and humidity conditions for solid Mononitrosocaffeidine?

A2: Based on general guidelines for the storage of solid active pharmaceutical ingredients (APIs) and the known sensitivity of N-nitroso compounds, the following conditions are recommended for the long-term storage of solid MNC:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation. Lower temperatures slow down chemical reactions.
Humidity Dry Place (<40% RH)To prevent hydrolytic degradation. MNC should be stored in a well-sealed container with a desiccant if necessary.

For shorter durations, storage in a cool place (8-15 °C) may be acceptable, but refrigerated conditions are optimal for long-term stability.

Q3: How should I handle Mononitrosocaffeidine to minimize degradation during experiments?

A3: To maintain the integrity of MNC during experimental procedures, the following handling practices are crucial:

  • Minimize Light Exposure: Conduct all manipulations of MNC, especially in solution, under subdued light or by using amber-colored glassware or light-blocking tubes.[4][8]

  • Control Temperature: Avoid exposing MNC solutions to high temperatures. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

  • Use Freshly Prepared Solutions: Whenever possible, prepare MNC solutions immediately before use. If solutions need to be stored, they should be kept at 2-8 °C and protected from light. The stability of MNC in different solvents should be validated for the intended duration of use.

Q4: What are the potential degradation products of Mononitrosocaffeidine?

A4: While specific degradation pathways for MNC have not been extensively published, based on the chemistry of related N-nitroso compounds and caffeine derivatives, potential degradation products could arise from:

  • Denitrosation: Cleavage of the N-NO bond, leading to the formation of caffeidine and a nitrosyl radical. This can be induced by light or heat.

  • Hydrolysis: Breakdown of the imidazole ring or the amide group in the presence of water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: The caffeine-like structure may be susceptible to oxidative degradation, potentially affecting the imidazole ring.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity in assays. Degradation of MNC leading to a lower concentration of the active compound.1. Verify Storage Conditions: Ensure that MNC has been stored at the recommended temperature and humidity, and protected from light. 2. Assess Purity: Use an appropriate analytical method (e.g., HPLC-UV) to check the purity of the MNC stock. 3. Prepare Fresh Solutions: Always use freshly prepared solutions of MNC for your experiments.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct Forced Degradation Studies: To identify potential degradation products, subject a small sample of MNC to stress conditions (e.g., high temperature, UV light, acidic/basic conditions). This can help in the tentative identification of impurity peaks. 2. Optimize Storage: Re-evaluate and stringently control storage and handling conditions to minimize further degradation.
Change in physical appearance of the solid MNC (e.g., color change, clumping). Potential degradation and/or moisture absorption.1. Do Not Use: If a significant change in the physical appearance is observed, it is recommended not to use the batch for critical experiments. 2. Re-test Purity: If the material must be considered for use, a thorough purity analysis is essential. 3. Improve Storage: Ensure the container is airtight and stored with a desiccant in a refrigerated environment.

Experimental Protocols

Protocol 1: Assessment of Mononitrosocaffeidine Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an MNC sample. The specific parameters may need optimization based on the available instrumentation and the purity of the reference standard.

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate), and degas it thoroughly.

  • Preparation of Standard Solution: Accurately weigh a small amount of MNC reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Preparation of Sample Solution: Prepare the MNC sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where MNC has significant absorbance (e.g., determined by UV-Vis spectroscopy).

    • Column Temperature: 25 °C.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by comparing the peak area of MNC in the sample to the total peak area of all components.

Visualizing Degradation and Stability Concepts

Potential Degradation Pathways of Mononitrosocaffeidine

The following diagram illustrates the potential primary degradation pathways for Mononitrosocaffeidine based on the known chemistry of N-nitroso compounds.

MNC Mononitrosocaffeidine Caffeidine Caffeidine MNC->Caffeidine Denitrosation (Light, Heat) NO_radical Nitrosyl Radical MNC->NO_radical Denitrosation (Light, Heat) Hydrolysis_Products Hydrolysis Products (e.g., ring-opened structures) MNC->Hydrolysis_Products Hydrolysis (Moisture, pH) Oxidation_Products Oxidation Products MNC->Oxidation_Products Oxidation

Caption: Potential degradation pathways of Mononitrosocaffeidine.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a stability study for Mononitrosocaffeidine.

cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion P1 Define Storage Conditions (e.g., 2-8°C, 25°C/60%RH, 40°C/75%RH, Photostability) P2 Select Analytical Methods (e.g., HPLC for purity, LC-MS for degradation products) P1->P2 P3 Establish Time Points for Testing P2->P3 E1 Place MNC samples in stability chambers P3->E1 E2 Withdraw samples at specified time points E1->E2 A1 Analyze samples using validated methods E2->A1 A2 Quantify MNC and degradation products A1->A2 A3 Evaluate trends in degradation A2->A3 C1 Determine shelf-life and recommend storage conditions A3->C1

Caption: Workflow for a comprehensive stability study of Mononitrosocaffeidine.

Conclusion

Ensuring the stability of Mononitrosocaffeidine is paramount for obtaining reliable and reproducible experimental data. By adhering to the storage and handling recommendations outlined in this guide, researchers can significantly minimize the risk of degradation. It is essential to remember that while this guide provides a robust framework based on the chemistry of related compounds, specific stability studies for your particular formulation and intended use are always recommended for critical applications.

References

  • Bhide, S. V., et al. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(6), 1055-1058. [Link]

  • Nair, U. J., et al. (1990). Caffeine-derived N-nitroso compounds. II: Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 3(2), 133-138. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • World Health Organization. (2018). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 1010. [Link]

  • Grahek, R., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(10), 1792–1811. [Link]

  • LFA Tablet Presses. How To Protect Light Sensitive Products. [Link]

  • Chow, Y. L. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 45(1), 53-62. [Link]

  • Pfab, J. (1978). Photodissociation of N-nitrosamines. Tetrahedron Letters, 19(9), 843-846.
  • Kodydková, J., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. Chemical & Pharmaceutical Bulletin, 68(10), 985-991. [Link]

  • Polo, J., & Chow, Y. L. (1976). Photochemistry of nitroso compounds in solution. XV. Photoreduction of N-nitrosopiperidine in the presence of an acid. Canadian Journal of Chemistry, 54(10), 1579-1587.
  • Mirvish, S. S. (1975). Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology, 31(3), 325-351.
  • Rao, Y., et al. (2021). The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system-Reaction kinetics and decay pathways. Water Environment Research, 93(4), 559-569. [Link]

  • SCHOTT Pharma. (2022). How to store highly sensitive drugs? Functional coatings. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Médecins Sans Frontières. (2022). Drug quality and storage. MSF Medical Guidelines. [Link]

  • Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods and regulatory status. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549.
  • ResolveMass Laboratories Inc. (2023). Nitrosamine Degradation Pathways. [Link]

  • Teasdale, A., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development, 24(8), 1558-1581. [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Yang, L., et al. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 2947-2964. [Link]

  • Zmyslowski, A., et al. (2023). NDMA Formation Due to Active Ingredient Degradation and Nitrite Traces in Drug Product. Pharmaceutics, 15(3), 963. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Carcinogenic Potential of Mononitrosocaffeidine and Dinitrosocaffeidine in Rats

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the carcinogenic effects of mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC) in rat models. The information presented herein is synthesized from peer-reviewed experimental data to support research and development in toxicology and drug safety.

Introduction: The Significance of Caffeidine-Derived Nitrosamines

Mononitrosocaffeidine (MNC) and dinitrosocaffeidine (DNC) are N-nitroso compounds derived from caffeidine, a hydrolysis product of caffeine.[1][2] The presence of such compounds in certain foods and beverages, particularly in regions with a high incidence of gastrointestinal cancers, has prompted investigations into their carcinogenic potential.[1][2] Understanding the distinct carcinogenic profiles of MNC and DNC is crucial for assessing their risk to human health and for the development of potential mitigation strategies. This guide will dissect the key experimental findings that differentiate the toxicological endpoints of these two compounds in rats.

Comparative Carcinogenicity: A Tale of Two Target Organs

Chronic oral administration of MNC and DNC to BD-IX rats has revealed striking differences in their carcinogenic activity, most notably in their target organ specificity.[1][2] While both compounds are demonstrably carcinogenic, they induce tumors in distinct locations, suggesting different mechanisms of action.

A summary of the key comparative data is presented in the table below:

ParameterMononitrosocaffeidine (MNC)Dinitrosocaffeidine (DNC)
Primary Target Organ Nasal CavityForestomach
Tumor Type Neuroepitheliomas of the olfactory epithelium and squamous cell carcinomaSquamous cell carcinoma
Tumor Incidence 93.9-100% in the nasal cavity across all dose groups100% in the forestomach at low and high doses
Metastasis Not reported to metastasizeApproximately 50% of forestomach tumors metastasized, predominantly to the peritoneum
Acute Toxicity (LD50) ~1300 mg/kg b.w.~230 mg/kg b.w.
Mutagenicity Does not exhibit genotoxic or mutagenic propertiesHighly mutagenic, both with and without metabolic activation

In-Depth Analysis of Experimental Findings

Mononitrosocaffeidine (MNC): A Potent Inducer of Nasal Cavity Tumors

Studies have consistently shown that chronic oral administration of MNC to BD-IX rats leads to a high incidence of tumors localized almost exclusively in the nasal cavity.[1][2] These tumors have been histologically identified as neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas, occurring at a ratio of approximately 3:1.[1] Importantly, no such tumors were observed in the untreated control groups, firmly establishing the carcinogenic effect of MNC on this specific organ.[1]

The pronounced organotropism of MNC for the nasal cavity suggests a localized metabolic activation of the compound within the olfactory epithelium. While MNC itself is not directly mutagenic, its metabolism, likely mediated by cytochrome P450 enzymes in the nasal mucosa, may lead to the formation of reactive intermediates that initiate carcinogenesis.[3][4]

Dinitrosocaffeidine (DNC): A Powerful Carcinogen of the Forestomach

In stark contrast to MNC, DNC consistently induces squamous cell carcinoma of the forestomach in 100% of treated rats at both low and high doses.[1][2] A significant and alarming finding is that nearly half of these tumors were observed to metastasize, primarily to the peritoneum, indicating a high degree of malignancy.[1][2] The absence of forestomach tumors in control animals underscores the potent carcinogenic activity of DNC in this organ.[1]

The distinct target organ specificity of DNC is likely attributable to its chemical nature as a nitrosamide.[1][2] Unlike many nitrosamines that require metabolic activation, nitrosamides are often direct-acting carcinogens. DNC's high mutagenicity, both with and without metabolic activation, supports this hypothesis.[1][2][3] Its direct methylating action and instability at physiological pH likely contribute to its localized carcinogenic effect in the forestomach upon oral administration.[2]

Experimental Protocols: A Framework for Carcinogenicity Assessment

The findings presented in this guide are based on robust, well-controlled experimental studies. The following provides a detailed overview of the methodologies employed, adhering to principles outlined in OECD guidelines for carcinogenicity studies.[5]

Animal Model and Husbandry
  • Species and Strain: BD-IX rats were used in the primary carcinogenicity studies.[1][2] This inbred strain is well-characterized and commonly used in toxicological research.

  • Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

  • Diet and Water: Standard laboratory chow and drinking water were provided ad libitum, except during periods of fasting before substance administration.[6][7]

Substance Administration
  • Route of Administration: Both MNC and DNC were administered orally via gavage.[2] This route was chosen to mimic potential human exposure through ingestion.

  • Vehicle: The compounds were dissolved in a small volume of alcohol and then diluted with tap water to a final alcohol concentration of 20% (v/v).[2] Control animals received the 20% alcohol vehicle.[2]

  • Dosing Regimen:

    • MNC: Administered at doses of 3, 5, and 15 mg/kg body weight, five times per week.[2]

    • DNC: Administered at a low dose of 6 mg/kg twice weekly and a high dose of 60 mg/kg twice weekly (reduced to 30 mg/kg after 2 weeks due to toxicity).[2]

  • Duration of Treatment: Animals were treated for their lifetime.[2]

Endpoint Evaluation
  • Clinical Observations: Animals were monitored regularly for signs of toxicity, and body weights were recorded.[2]

  • Necropsy and Histopathology: Moribund animals were euthanized, and all animals underwent a complete necropsy at the end of the study.[2] Tumors and any macroscopically visible lesions were documented and collected for histological examination.[8]

Visualizing the Divergent Carcinogenic Pathways

The following diagrams illustrate the experimental workflow and the distinct carcinogenic outcomes of MNC and DNC in rats.

G cluster_0 Experimental Workflow cluster_1 Test Compounds A BD-IX Rats B Oral Gavage Administration A->B C Chronic Dosing B->C MNC Mononitrosocaffeidine (MNC) B->MNC DNC Dinitrosocaffeidine (DNC) B->DNC D Lifetime Observation C->D E Necropsy & Histopathology D->E

Figure 1: General experimental workflow for carcinogenicity testing.

G cluster_MNC MNC Carcinogenesis cluster_DNC DNC Carcinogenesis MNC Mononitrosocaffeidine (MNC) (Oral Administration) MNC_Metabolism Metabolic Activation (Nasal Mucosa) MNC->MNC_Metabolism DNC Dinitrosocaffeidine (DNC) (Oral Administration) DNC_Action Direct-Acting Mutagen (Nitrosamide) DNC->DNC_Action Nasal_Tumors Nasal Cavity Tumors (Neuroepithelioma, Squamous Cell Carcinoma) MNC_Metabolism->Nasal_Tumors Stomach_Tumors Forestomach Tumors (Squamous Cell Carcinoma) DNC_Action->Stomach_Tumors Metastasis Metastasis (Peritoneum) Stomach_Tumors->Metastasis

Figure 2: Divergent carcinogenic pathways of MNC and DNC in rats.

Conclusion: Implications for Risk Assessment

The experimental evidence clearly demonstrates that both mononitrosocaffeidine and dinitrosocaffeidine are potent carcinogens in rats, but with distinct and predictable organ-specific effects.[1][9] DNC, with its direct mutagenic activity and high metastatic potential, appears to be the more aggressive carcinogen of the two.[1][2] The marked difference in their target organs—nasal cavity for MNC and forestomach for DNC—highlights the critical role of chemical structure and metabolic pathways in determining the ultimate carcinogenic outcome of N-nitroso compounds.

These findings have significant implications for human health risk assessment. The potential for human exposure to these caffeine-derived nitrosamines, particularly in specific dietary contexts, warrants further investigation.[1][2] Future research should focus on elucidating the precise metabolic pathways of MNC in the nasal epithelium and further exploring the dose-response relationship for DNC-induced tumorigenesis, especially at lower, more environmentally relevant exposure levels.

References

  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1995). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 16(8), 1889-1893. [Link]

  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1995). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. PubMed. [Link]

  • Erdinger, L., Schmezer, P., Razdan, R., Kumar, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 292(1), 41-49. [Link]

  • Kumar, R., Mende, P., Tricker, A. R., & Preussmann, R. (1993). Caffeine-derived N-nitroso compounds. IV: Kinetics of mononitrosocaffeidine demethylation by rat liver microsomes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 292(1), 51-57. [Link]

  • OECD (2009), Test No. 451: Carcinogenicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2001), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Lijinsky, W., & Taylor, H. W. (1975). Comparative carcinogenesis by some aliphatic nitrosamines in Fischer rats. Cancer Research, 35(12), 3209-3211. [Link]

  • Siddiqi, M., & Preussmann, R. (1989). Esophageal cancer in Kashmir: an assessment. Journal of Cancer Research and Clinical Oncology, 115(2), 111-117. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Mononitrosocaffeidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The emergence of nitrosamine impurities in pharmaceutical products has presented a significant challenge to the industry, demanding robust and highly sensitive analytical methods to ensure patient safety. Mononitrosocaffeidine, a potential nitrosamine impurity derived from caffeine, a widely used excipient and active pharmaceutical ingredient, has garnered attention due to its carcinogenic potential.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the validation of methods to detect and quantify Mononitrosocaffeidine. As a senior application scientist, my objective is to not only present protocols but to delve into the scientific rationale behind the methodological choices, ensuring a self-validating system that aligns with regulatory expectations.

The Analytical Imperative: Why Mononitrosocaffeidine Matters

Mononitrosocaffeidine is a nitrosamine that can be formed from the nitrosation of caffeidine, a degradation product of caffeine.[1][2][3] Given the widespread use of caffeine in pharmaceutical formulations, the potential for the formation of Mononitrosocaffeidine as an impurity is a valid concern. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of nitrosamine impurities in drug products, necessitating the development and validation of highly sensitive and specific analytical methods.[4]

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[5] This involves a thorough evaluation of various performance characteristics to ensure the reliability and accuracy of the results. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[5][6]

A Comparative Analysis of Analytical Techniques for Mononitrosocaffeidine

The choice of an analytical technique for the determination of Mononitrosocaffeidine is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the three most relevant techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

FeatureLC-MS/MSGC-MS/MSHPLC-UV
Sensitivity Very High (ppb to ppt levels)High (ppb levels)Moderate (ppm to high ppb levels)
Selectivity Very HighHighModerate
Applicability Broadly applicable to a wide range of nitrosaminesSuitable for volatile and thermally stable nitrosaminesLimited by chromophore presence and spectral overlap
Sample Throughput HighModerateHigh
Instrumentation Cost HighHighModerate
Expertise Required HighHighModerate

Our Recommendation: For the trace-level quantification of Mononitrosocaffeidine in pharmaceutical matrices, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. GC-MS/MS can be a viable alternative if Mononitrosocaffeidine is sufficiently volatile and thermally stable. HPLC-UV may be suitable for preliminary screening or for the analysis of samples with higher concentrations of the impurity, but it lacks the sensitivity required for trace-level quantification to meet stringent regulatory limits.[7][8]

Deep Dive into Method Validation: Proposed Protocols

Proposed LC-MS/MS Method for Mononitrosocaffeidine

This method is designed for high sensitivity and selectivity, making it suitable for the quantification of Mononitrosocaffeidine at trace levels in both active pharmaceutical ingredients (APIs) and finished drug products.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction with Methanol/Water Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Vial Analysis Vial Filtration->Vial LC_System UHPLC System Vial->LC_System Injection MS_System Tandem Mass Spectrometer LC_System->MS_System Data_Acquisition Data Acquisition (MRM) MS_System->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: LC-MS/MS workflow for Mononitrosocaffeidine analysis.

  • Standard Preparation:

    • Prepare a stock solution of Mononitrosocaffeidine reference standard in methanol (e.g., 100 µg/mL).

    • Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample (API or crushed tablets) in a suitable solvent (e.g., methanol/water, 50:50 v/v) to achieve a target concentration.

    • Vortex or sonicate to ensure complete dissolution.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Based on the molecular weight of Mononitrosocaffeidine (197.19 g/mol ), the precursor ion would be [M+H]+ at m/z 198.2. Product ions would need to be determined by infusing the standard, but likely fragments would result from the loss of the nitroso group (-NO) and other characteristic fragments.

  • Method Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Analyze blank samples and samples spiked with related substances to ensure no interference at the retention time of Mononitrosocaffeidine.

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.99.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods. Expected LOQ would be in the low ng/mL range.

    • Accuracy: Perform recovery studies by spiking known amounts of Mononitrosocaffeidine into blank matrix samples at three concentration levels (e.g., low, medium, high). The recovery should typically be within 80-120%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze multiple preparations of a homogenous sample on the same day.

      • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).

    • Robustness: Intentionally vary method parameters (e.g., column temperature, mobile phase composition, flow rate) to assess the method's reliability.

    • Solution Stability: Evaluate the stability of the analyte in the sample and standard solutions over a defined period under specified storage conditions.[4]

Proposed GC-MS/MS Method for Mononitrosocaffeidine

This method is an alternative for laboratories equipped with GC-MS/MS and is suitable if Mononitrosocaffeidine demonstrates adequate volatility and thermal stability.

GC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Sample LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE Concentration Evaporation & Reconstitution LLE->Concentration Vial Analysis Vial Concentration->Vial GC_System Gas Chromatograph Vial->GC_System Injection MS_System Tandem Mass Spectrometer GC_System->MS_System Data_Acquisition Data Acquisition (MRM) MS_System->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: GC-MS/MS workflow for Mononitrosocaffeidine analysis.

  • Standard Preparation:

    • Prepare a stock solution of Mononitrosocaffeidine in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

    • Prepare calibration standards by serial dilution.

  • Sample Preparation:

    • Dissolve the sample in an aqueous buffer.

    • Perform liquid-liquid extraction with a suitable organic solvent like dichloromethane.

    • Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and evaporate to a small volume.

    • Reconstitute the residue in a known volume of the injection solvent.

  • GC-MS/MS Conditions:

    • GC Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Inlet Temperature: To be optimized to ensure volatilization without degradation.

    • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • MRM Transitions: The molecular ion and characteristic fragment ions would need to be determined from the mass spectrum of the standard.

  • Method Validation:

    • The same validation parameters as for the LC-MS/MS method (specificity, linearity, LOD/LOQ, accuracy, precision, robustness, and solution stability) must be assessed. The acceptance criteria would be similar.

Conclusion: A Path Forward for Mononitrosocaffeidine Analysis

The control of nitrosamine impurities is a critical aspect of modern pharmaceutical quality control. While a specific, universally adopted method for Mononitrosocaffeidine is yet to be established, the principles and technologies for its reliable quantification are well within our grasp. The proposed LC-MS/MS method offers the most promising path forward, providing the necessary sensitivity and selectivity to meet stringent regulatory requirements. The GC-MS/MS method serves as a viable alternative, contingent on the physicochemical properties of Mononitrosocaffeidine.

It is imperative that any laboratory undertaking the analysis of this impurity performs a thorough method development and validation study, guided by the principles outlined in this document and the relevant regulatory guidelines. By doing so, we can ensure the safety and quality of pharmaceutical products for patients worldwide.

References

  • Control of Nitrosamine Impurities in Human Drugs - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • PubChem. (n.d.). Mononitrosocaffeidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1994). Caffeine-derived N-nitroso compounds. V.
  • Zabihullah, A., et al. (2022). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. Molecules, 27(23), 8343.
  • Waters Corporation. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Retrieved from [Link]

  • Kumar, R., et al. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50–58.
  • Kaza, M., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals, 16(11), 1582.
  • CoLab. (2022). An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • Birudukota, S., et al. (2025). DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR NITROSAMINE IMPURITY DETECTION IN TAMSULOSIN HYDROCHLORIDE.
  • Siddiqi, M., et al. (1994). Caffeine-derived N-nitroso compounds. V.
  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • Bagul, V. A., et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical Sciences and Nanotechnology, 18(2).
  • ResearchGate. (2025). Expediting Disulfiram Assays through a Systematic Analytical Quality by Design Approach.
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Retrieved from [Link]

  • Swissmedic. (n.d.). Nitrosamines by GC-MS/MS.
  • da Silva, A. P. F., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Revista Brasileira de Farmacognosia, 32(5), 655–668.
  • Pappa, C., et al. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Molecules, 27(19), 6539.
  • Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.
  • Challis, B. C., et al. (1988). Synthesis, analysis and mutagenic activity of N-nitroso derivatives of glycosylamines and Amadori compounds: nitrosated model substances for the early Maillard reaction products.
  • Reddy, G. C., et al. (2022). Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science, 12(7), 114-123.
  • ICH. (2023). Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1)
  • OMICS International. (n.d.).

Sources

A Definitive Guide to the Structural Elucidation of Mononitrosocaffeidine: An Integrated NMR and Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in toxicology, drug metabolism, and pharmaceutical sciences, the unambiguous identification of small molecule structures is paramount. Mononitrosocaffeidine, a nitrosated derivative of a caffeine hydrolysis product, represents a compound of significant interest due to the potential carcinogenicity associated with N-nitroso compounds.[1] Its formation from caffeidine, which can be present in certain widely consumed beverages, underscores the need for robust analytical methods for its characterization.[1][2]

This guide provides an in-depth, technically-grounded comparison of orthogonal analytical techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive structural confirmation of Mononitrosocaffeidine. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. The methodologies described herein are designed to provide the high-fidelity data required for regulatory submissions and peer-reviewed publication.

Part 1: Molecular Formula and Substructural Insights via Mass Spectrometry

Mass spectrometry serves as the first line of analytical inquiry, offering rapid and highly sensitive confirmation of the compound's molecular weight and elemental composition. For a novel or reference compound like Mononitrosocaffeidine, High-Resolution Mass Spectrometry (HRMS) is indispensable.

Expertise & Causality: Why HRMS is Critical

Low-resolution MS can provide a nominal mass, but it cannot distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas). HRMS, by providing a mass measurement accurate to several decimal places, allows for the confident determination of the elemental formula, a foundational piece of evidence in structure elucidation.[3] We employ Electrospray Ionization (ESI) due to its soft ionization nature, which is ideal for preserving the molecular ion of thermally labile species like N-nitroso compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution of Mononitrosocaffeidine in a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid promotes protonation, facilitating the formation of [M+H]⁺ ions in positive ion mode.

  • Instrumentation: Infuse the sample directly into a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow (N₂): 600 L/hr

  • Acquisition: Acquire data in the m/z range of 50-500. Use a suitable lock mass (e.g., leucine enkephalin) for continuous calibration to ensure high mass accuracy.

Data Presentation: HRMS Results

The proposed molecular formula for Mononitrosocaffeidine is C₇H₁₁N₅O₂.[4][5][6] The HRMS data must align with the theoretical exact mass calculated for this formula.

ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular Formula C₇H₁₁N₅O₂--
Monoisotopic Mass 197.0913--
[M+H]⁺ Adduct 198.0985[Illustrative Data] 198.0982-1.5

A deviation of < 5 ppm provides high confidence in the assigned elemental composition.

Probing Connectivity: Tandem Mass Spectrometry (MS/MS)

Tandem MS/MS provides crucial structural information by inducing fragmentation of the molecular ion. The resulting fragment ions are diagnostic of the molecule's substructures. For N-nitroso compounds, a characteristic fragmentation pathway is the neutral loss of the nitroso radical (•NO).[7][8]

Experimental Protocol: MS/MS Fragmentation Analysis
  • Instrumentation: Utilize a triple quadrupole or ion trap mass spectrometer.

  • Method: Perform a product ion scan, selecting the [M+H]⁺ ion (m/z 198.1) as the precursor.

  • Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) using argon as the collision gas to induce fragmentation and observe the resulting product ions. The variation in energy helps to map the complete fragmentation pathway.

Mandatory Visualization: Proposed Fragmentation of Mononitrosocaffeidine

parent Mononitrosocaffeidine [M+H]⁺ m/z = 198.1 frag1 Loss of •NO (30 Da) parent->frag1 product1 [M+H-NO]⁺ m/z = 168.1 frag1->product1

Caption: Key fragmentation pathway for protonated Mononitrosocaffeidine.

This loss of 30 Da is a highly diagnostic fragmentation for N-nitrosamines, providing strong evidence for the presence of the N-N=O functional group.[7][9]

Part 2: Unambiguous Structural Assembly via NMR Spectroscopy

While MS provides the molecular formula and key functional group information, it cannot definitively establish the precise arrangement of atoms. NMR spectroscopy is the gold standard for determining molecular connectivity and provides the final, unambiguous confirmation of the proposed structure.[10][11]

Mandatory Visualization: Integrated NMR Workflow

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_final Final Structure H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Structure Confirmed Structure of Mononitrosocaffeidine HMBC->Structure

Caption: Workflow for comprehensive NMR-based structure elucidation.

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of Mononitrosocaffeidine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity and signal dispersion.[10]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Use standard gradient-selected (gCOSY) parameters. This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[12]

    • HSQC (Heteronuclear Single Quantum Coherence): Use standard gradient-selected (gHSQC) parameters optimized for a ¹JCH of ~145 Hz. This experiment correlates protons directly to the carbons they are attached to.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Use standard gradient-selected (gHMBC) parameters with the long-range coupling delay optimized for 8 Hz. This reveals correlations between protons and carbons over 2-3 bonds, which is essential for piecing together the molecular skeleton.[12][14]

Data Interpretation: Decoding the Spectra

Based on the proposed structure of N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide, we can predict the expected NMR signals.[6]

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton)
NC H₃ (Amide)2.8 (d)26.0C=O
NH (Amide)8.0 (q)-C=O, N-CH₃ (Amide)
N-C H₃ (Ring)3.6 (s)33.0C4, C5 (Ring)
C H (Ring)7.5 (s)138.0C4, C5 (Ring)
N-C H₃ (Nitroso)3.4 (s)38.0C4 (Ring)
C 4 (Ring)-145.0-
C 5 (Ring)-120.0-
C =O (Amide)-165.0-

(Note: Predicted chemical shifts are illustrative and based on typical values for similar functional groups. Actual values may vary based on solvent and other factors. 's' = singlet, 'd' = doublet, 'q' = quartet).

Causality in Interpretation:

  • ¹H & ¹³C Spectra: The number of unique signals in the ¹H (5 signals) and ¹³C (7 signals, as C4 and C5 are quaternary) spectra must match the number of magnetically inequivalent protons and carbons in the proposed structure.

  • HSQC Spectrum: This spectrum will show direct correlations between the protons and the carbons listed in the table (e.g., 2.8 ppm proton to 26.0 ppm carbon), confirming which protons are attached to which carbons.

  • HMBC Spectrum: The Key to Connectivity: This is the most critical experiment for confirming the overall structure. The long-range correlations act as bridges between different parts of the molecule.

Mandatory Visualization: Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.

The correlation from the imidazole ring proton (H at ~7.5 ppm) to both C4 and C5, and the correlation from the N-CH₃ (nitroso) protons to C4, are indispensable for confirming the substitution pattern on the imidazole ring.

Part 3: Synthesis of Evidence - A Self-Validating Conclusion

The structural elucidation of Mononitrosocaffeidine is achieved not by a single technique, but by the logical synthesis of data from orthogonal methods.

  • HRMS established the correct elemental formula (C₇H₁₁N₅O₂), eliminating all other possibilities.

  • Tandem MS/MS revealed a characteristic neutral loss of 30 Da , providing strong evidence for the N-nitroso functional group.

  • 1D and 2D NMR spectroscopy provided the definitive, piece-by-piece assembly of the molecular structure. The combination of COSY, HSQC, and particularly HMBC experiments, allowed for the unambiguous placement of every atom and functional group, confirming the identity as N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide.

This integrated approach represents a robust, self-validating system. Any inconsistency in the data from one technique would invalidate the proposed structure and prompt further investigation, ensuring the highest degree of scientific integrity.

References

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Kautz, R. A., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Stanford University. Retrieved from [Link]

  • Le-Thanh, M., et al. (2020). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 25(22), 5488. Retrieved from [Link]

  • Spiegelhalder, B., et al. (1993). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Cancer Letters, 69(2), 127-131. Retrieved from [Link]

  • Slideshare. (2015). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso Caffeidine | CAS 145438-96-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mononitrosocaffeidine. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). Mononitrosocaffeidine (C7H11N5O2). Retrieved from [Link]

  • Elyashberg, M., et al. (2017). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Lijinsky, W., et al. (1974). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Retrieved from [Link]

  • Chan, K. K., et al. (1992). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 5(5), 677-682. Retrieved from [Link]

  • Sitkowski, J., et al. (1995). Complete assignments of the 1H, 13C and 15N NMR spectra of caffeine. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • Jayachandran, E., et al. (2022). Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy. Molecules, 27(22), 7862. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • Ye, C., et al. (2007). The Structure of Two Anhydrous Polymorphs of Caffeine from Single-Crystal Diffraction and Ultrahigh-Field Solid-State 13C NMR Spectroscopy. Crystal Growth & Design, 7(10), 2197-2202. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ResearchGate. (n.d.). Some Aspects of the Mass Spectra of N-Nitrosamines. Retrieved from [Link]

  • Nitrosamines Analytics Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Chow, Y. L., et al. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1370. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of Mononitrosocaffeidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for the Responsible Management of a Potentially Carcinogenic Research Chemical.

In the fast-paced world of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the environment. Mononitrosocaffeidine, a caffeidine-derived N-nitroso compound, presents a unique challenge in this regard. As a suspected carcinogen, its proper handling and disposal are not merely procedural formalities but essential components of a robust laboratory safety culture. This guide provides a detailed, scientifically grounded framework for the proper disposal of Mononitrosocaffeidine, moving beyond mere compliance to foster a deeper understanding of the principles behind the procedures.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before any handling or disposal operations, a thorough understanding of the hazards associated with Mononitrosocaffeidine is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Mononitrosocaffeidine is classified with the following hazards[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H351: Suspected of causing cancer

The primary concern is its classification as a suspected carcinogen, a characteristic shared by many N-nitroso compounds. These compounds can be activated metabolically to form reactive electrophiles that can alkylate DNA, leading to mutations and potentially cancer. While N-nitrosated imidazoles like Mononitrosocaffeidine may have a different and potentially less potent mechanism of carcinogenicity compared to other nitrosamines, they are still considered a significant health risk[2].

Table 1: GHS Hazard and Precautionary Statements for Mononitrosocaffeidine

Hazard ClassGHS CodeDescriptionPrecautionary Statements (Selection)
Acute Toxicity (Oral)H302Harmful if swallowedP264, P270, P301+P317, P330, P501
Skin Corrosion/IrritationH315Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Serious Eye Damage/IrritationH319Causes serious eye irritationP264, P280, P305+P351+P338, P337+P317
Specific Target Organ ToxicityH335May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405
CarcinogenicityH351Suspected of causing cancerP203, P280, P318, P405, P501

The Disposal Workflow: A Step-by-Step Protocol

The recommended approach for the disposal of Mononitrosocaffeidine is through chemical degradation to non-carcinogenic products. Based on established methods for the destruction of N-nitrosamines, the following procedure utilizing a Nickel-Aluminum (Ni/Al) alloy in an alkaline solution is advised. This method has been demonstrated to be effective for the reduction of a variety of N-nitroso compounds to their corresponding amines[3].

DisposalWorkflow cluster_prep Preparation cluster_degradation Chemical Degradation cluster_verification Verification and Neutralization cluster_final Final Disposal PPE Don Appropriate PPE WorkArea Prepare a Designated Work Area PPE->WorkArea Reagents Assemble Reagents and Equipment WorkArea->Reagents Dissolve Dissolve Mononitrosocaffeidine Reagents->Dissolve AddBase Add Aqueous Alkali Dissolve->AddBase AddAlloy Slowly Add Ni/Al Alloy AddBase->AddAlloy React Stir at Room Temperature AddAlloy->React Sample Take an Aliquot for Analysis React->Sample Analyze Analyze for Complete Degradation (e.g., HPLC, GC-MS) Sample->Analyze Analyze->React If Incomplete, Continue Reaction Neutralize Neutralize the Reaction Mixture Analyze->Neutralize If Degradation is Complete Waste Dispose of as Non-Hazardous Aqueous Waste (pending local regulations) Neutralize->Waste

Caption: A workflow diagram for the safe disposal of Mononitrosocaffeidine.

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of Mononitrosocaffeidine, all handling and disposal procedures must be conducted within a certified chemical fume hood. The following PPE is mandatory:

  • Gloves: Nitrile gloves are required. Consider double-gloving.

  • Eye Protection: Chemical splash goggles are essential.

  • Lab Coat: A buttoned lab coat must be worn.

  • Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be necessary for spill cleanup outside of the hood.

Reagents and Equipment
  • Mononitrosocaffeidine waste (solid or in a compatible solvent)

  • Nickel-Aluminum (Ni/Al) alloy powder (50:50)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (2 M)

  • A suitable reaction vessel (e.g., a round-bottom flask) with a magnetic stirrer

  • Stir bar

  • pH paper or a pH meter

  • Appropriate analytical equipment for verification (e.g., HPLC, GC-MS)

Step-by-Step Degradation Protocol
  • Dissolution: If the Mononitrosocaffeidine waste is a solid, dissolve it in a minimal amount of a suitable solvent that is miscible with water (e.g., methanol, ethanol). If the waste is already in a compatible organic solvent, it can be used directly, provided it is miscible with the aqueous base.

  • Alkalinization: In the chemical fume hood, place the dissolved Mononitrosocaffeidine solution in the reaction vessel with a stir bar. While stirring, slowly add the 2 M aqueous alkali solution. The final concentration of the nitrosamine should be in the range of 1-10 mg/mL.

  • Reduction: With vigorous stirring, slowly and portion-wise add the Ni/Al alloy powder. The addition should be gradual to control the exothermic reaction and the evolution of hydrogen gas. A general guideline is to use a 5-10 fold excess (by weight) of the Ni/Al alloy relative to the amount of Mononitrosocaffeidine.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. It is recommended to allow the reaction to proceed for at least 24 hours to ensure complete degradation.

Verification of Degradation

This is a critical step to ensure the complete destruction of the carcinogenic compound.

  • Sampling: Carefully take a small aliquot of the reaction mixture.

  • Quenching and Extraction: Neutralize the aliquot with a suitable acid (e.g., dilute HCl) and extract with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Analyze the organic extract by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the absence of Mononitrosocaffeidine. The limit of detection of the analytical method should be sufficiently low to ensure that any residual nitrosamine is below a level of concern.

Neutralization and Final Disposal
  • Neutralization: Once complete degradation has been verified, the reaction mixture should be neutralized. Slowly and carefully add a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid) while monitoring the pH with pH paper or a pH meter until a neutral pH (6-8) is achieved. Be cautious as the neutralization of a basic solution is an exothermic process.

  • Final Disposal: After neutralization, the resulting aqueous solution, containing inorganic salts and the degradation products (primarily the corresponding amine of Mononitrosocaffeidine), can typically be disposed of as non-hazardous aqueous waste. However, it is imperative to consult and comply with all local, state, and federal regulations for waste disposal.

Alternative Disposal Considerations

While the Ni/Al reduction method is recommended, other techniques have been reported for the degradation of N-nitrosamines. These should be considered with a thorough risk assessment.

  • Treatment with Hydrobromic Acid (HBr) in Acetic Acid: This method can cleave the N-N bond of nitrosamines. However, it involves the use of a highly corrosive reagent and the potential for the formation of brominated byproducts from the imidazole ring, which would require further characterization and appropriate disposal.

  • UV Photolysis: N-nitrosamines can be degraded by UV light. However, the efficiency of this method can be highly variable depending on the specific compound, the solvent, and the presence of other substances[4]. For nitroimidazoles, the quantum yields for photodegradation can be very low, requiring high doses of UV irradiation and potentially generating more toxic byproducts[5].

Spill Management

In the event of a spill of Mononitrosocaffeidine:

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, contain the spill with an absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover the spill with a damp cloth to avoid raising dust.

  • Decontamination: The spill area should be decontaminated with a suitable solution. A commonly used solution for N-nitrosamine decontamination is a freshly prepared mixture of hypophosphorus acid and sodium nitrite in water.

  • Collection and Disposal: All contaminated materials should be collected in a sealed, labeled container and disposed of as hazardous waste.

Conclusion: A Commitment to Safety

The proper disposal of Mononitrosocaffeidine is a multi-faceted process that demands a comprehensive understanding of its chemical properties and associated hazards. By adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can effectively mitigate the risks associated with this potent research chemical. The principles of chemical degradation, verified for completeness, and adherence to all regulatory requirements are the cornerstones of a responsible and safe laboratory environment. This commitment to safety not only protects individuals and the environment but also upholds the integrity of the scientific endeavor.

References

  • Nitrosamines Exchange. (2023, May 11). Imidazole is a secondary amine? Retrieved from [Link]

  • PubChem. (n.d.). Mononitrosocaffeidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319.
  • National Center for Biotechnology Information. (n.d.). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Retrieved from [Link]

  • Real-Pérez, E., González-López, J., & Arráez-Román, D. (2014). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Journal of Environmental Management, 146, 335–342.

Sources

Navigating the Risks: A Comprehensive Guide to Handling Mononitrosocaffeidine

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics is a journey into the molecular unknown. With this exploration comes the inherent responsibility of ensuring personal and environmental safety, especially when working with potent, uncharacterized compounds. Mononitrosocaffeidine (MNC), an N-nitroso derivative of a caffeine hydrolysis product, is one such compound that demands our utmost respect and caution.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions for handling Mononitrosocaffeidine. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard: What is Mononitrosocaffeidine?

Mononitrosocaffeidine (C7H11N5O2) is an N-nitroso compound that has been identified as a suspected carcinogen.[3] Animal studies have demonstrated its potential to induce malignant tumors, specifically in the nasal cavity of rats.[1][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes Mononitrosocaffeidine with the following hazard statements:

  • H351: Suspected of causing cancer[3]

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Given these significant health risks, a comprehensive and meticulously followed safety protocol is not just recommended, but imperative. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are the bedrock of the following guidelines, designed to create a self-validating system of safety in your laboratory.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential exposure to Mononitrosocaffeidine. The following table outlines the minimum required PPE, with explanations rooted in the specific hazards of MNC.

PPE ComponentSpecificationRationale for Use with Mononitrosocaffeidine
Hand Protection Nitrile gloves (double-gloved)Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical precaution for handling potent compounds, providing an additional barrier and allowing for safe removal of the outer, potentially contaminated glove without exposing the skin.[5]
Body Protection Disposable, solid-front lab gown with knit cuffsA disposable gown prevents the contamination of personal clothing and reduces the risk of carrying the compound outside the laboratory. The solid front offers protection against splashes, and knit cuffs ensure a secure fit around the inner glove.
Eye and Face Protection Safety goggles with side shields or a full-face shieldGiven that MNC causes serious eye irritation, safety goggles are mandatory to protect against splashes and aerosols.[3] A full-face shield should be worn over safety goggles when there is a higher risk of splashing, such as during solution preparation or transfers.
Respiratory Protection N95 respirator or higher (if handling powder outside of a certified chemical fume hood)To prevent respiratory irritation from airborne particles of Mononitrosocaffeidine, a respirator is essential if there is any chance of aerosolization outside of a primary engineering control.[3] All handling of solid MNC should ideally be performed within a fume hood.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling Mononitrosocaffeidine minimizes the risk of exposure at every stage. This procedural guide provides a step-by-step workflow for safe handling.

Receiving and Storage
  • Inspect upon Arrival: Before accepting the package, inspect it for any signs of damage or leakage. If compromised, do not open it and follow your institution's hazardous material incident protocol.

  • Transport with Care: Use a designated, sealed, and clearly labeled secondary container to transport the chemical to the laboratory.

  • Designated Storage: Store Mononitrosocaffeidine in a well-ventilated, designated area for potent compounds, away from incompatible materials.[6] The container should be tightly sealed, clearly labeled with the chemical name and hazard warnings, and stored in secondary containment.

Preparation and Handling Workflow

All handling of Mononitrosocaffeidine, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling Mononitrosocaffeidine

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Prepare designated work area in fume hood don_ppe Don all required PPE prep_area->don_ppe gather_materials Gather all necessary equipment and reagents don_ppe->gather_materials weigh Carefully weigh solid MNC gather_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate dispose_waste Dispose of all contaminated waste decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) gown Disposable Gown inner_gloves Inner Pair of Gloves gown->inner_gloves goggles Safety Goggles inner_gloves->goggles face_shield Face Shield (if needed) goggles->face_shield outer_gloves Outer Pair of Gloves face_shield->outer_gloves remove_outer_gloves Remove Outer Gloves remove_gown Remove Gown remove_outer_gloves->remove_gown remove_face_shield Remove Face Shield remove_gown->remove_face_shield remove_goggles Remove Goggles remove_face_shield->remove_goggles remove_inner_gloves Remove Inner Gloves remove_goggles->remove_inner_gloves wash Wash Hands remove_inner_gloves->wash

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [7]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [7]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [8]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]

Spill Response
  • Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.

  • Isolate: Secure the area to prevent entry.

  • Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Clean-up (for trained personnel only):

    • Don the appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material, working from the outside in.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable deactivating solution (see Disposal Plan).

Disposal Plan: Decontamination and Waste Management

Proper disposal is the final, critical step in the safe handling of Mononitrosocaffeidine.

Decontamination

All surfaces and equipment that have come into contact with Mononitrosocaffeidine must be decontaminated. A recommended method for the degradation of N-nitroso compounds involves treatment with an aluminum-nickel alloy powder and aqueous alkali, which reduces them to the corresponding amines. [9]Always consult your institution's safety officer for approved decontamination procedures.

Waste Disposal
  • Solid Waste: All disposable items, including gloves, gowns, bench paper, and contaminated materials from spill clean-up, must be placed in a clearly labeled, sealed hazardous waste container. [8]* Liquid Waste: Solutions containing Mononitrosocaffeidine should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's approved hazardous waste management program. By adhering to these comprehensive guidelines, researchers can confidently and safely work with Mononitrosocaffeidine, ensuring both personal well-being and the integrity of their research. This guide serves as a foundational document; always supplement it with your institution's specific safety protocols and the Safety Data Sheet (SDS) for the compound.

References

  • National Center for Biotechnology Information. (n.d.). Mononitrosocaffeidine. PubChem.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor.
  • Lunn, G., & Sansone, E. B. (1981). Safe disposal of carcinogenic nitrosamines. PubMed, 67(5), 1167-1170.
  • BenchChem. (2025, November). Essential Safety and Handling Guide for Potent Chemical Compounds.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • Veeprho. (n.d.). N-Nitroso Caffeidine | CAS 145438-96-6.
  • Haney, B., & MacGilp, I. (n.d.). Safety, Containment, And Analysis Of Highly Potent Compounds From Development To Commercialization. Outsourced Pharma.
  • Occupational Safety and Health Administration. (1990, March 15). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. U.S. Department of Labor.
  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1990). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 11(9), 1577-1580.
  • International Agency for Research on Cancer. (1978). IARC monographs on the evaluation of the carcinogenic risk of chemicals to humans. Vol. 17. Some N-nitroso compounds. CABI Digital Library.
  • Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.
  • TKS Publisher. (n.d.). Potent compound safety in the laboratory.
  • International Agency for Research on Cancer. (1978). IARC monographs on the evaluation of the carcinogenic risk of chemicals to humans: some N-nitroso compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Man, 17, 1-349.
  • Restek Corporation. (2025, January 8). Nitrosamines Standard (1X1 mL) - Safety Data Sheet.
  • National Institutes of Health. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Regulations.gov.
  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1990). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. PubMed, 1(1), 1.
  • Sigma-Aldrich. (2023, December 5). SAFETY DATA SHEET.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. U.S. Department of Labor.
  • International Agency for Research on Cancer. (2010). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans VOLUME 94 Ingested Nitrate and Nitrite, and Cyanobacterial Pep.
  • Siddiqi, M., Tricker, A. R., & Preussmann, R. (1990). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 11(9), 1577-1580.
  • LSU Health Shreveport. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • ResearchGate. (n.d.). Classification of Nitrate/Nitrite and N-Nitroso compounds from IARC.
  • U.S. Food and Drug Administration. (2024, September 4). Information about Nitrosamine Impurities in Medications.
  • Stanford Environmental Health & Safety. (n.d.). General Use SOP - Carcinogens.
  • CymitQuimica. (2024, April 26). Safety Data Sheet.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine.
  • Environmental Health and Safety. (2015, October 24). PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES.
  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • National Toxicology Program. (2021). 15th Report on Carcinogens. National Institutes of Health.
  • Siddiqi, M., Tricker, A. R., Kumar, R., Fazili, Z., & Preussmann, R. (1988). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 204(2), 241-249.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mononitrosocaffeidine
Reactant of Route 2
Mononitrosocaffeidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.